molecular formula C4H5BO2S B051982 Thiophene-2-boronic acid CAS No. 6165-68-0

Thiophene-2-boronic acid

Cat. No.: B051982
CAS No.: 6165-68-0
M. Wt: 127.96 g/mol
InChI Key: ARYHTUPFQTUBBG-UHFFFAOYSA-N
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Description

Thiophene-2-boronic acid is a high-purity, versatile boronic acid derivative that serves as a critical building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura reaction, where it acts as an efficient coupling partner with various organic halides to construct biaryl and heterobiaryl systems. This mechanism, facilitated by a palladium(0) catalyst, enables the formation of a new carbon-carbon bond between the thiophene ring and an aromatic or vinylic group. This functionality is indispensable in medicinal chemistry for the synthesis of complex molecules, including potential pharmaceutical candidates with thiophene-based scaffolds, which are known for their diverse biological activities. Furthermore, this compound is extensively utilized in material science for the development of organic semiconductors, conductive polymers, and non-linear optical materials, where the thiophene unit contributes to electron delocalization and tunable electronic properties. Supplied with high lot-to-lot consistency, this compound enables researchers to reliably explore novel chemical space and advance the development of new therapeutic agents and advanced functional materials.

Properties

IUPAC Name

thiophen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYHTUPFQTUBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CS1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370059
Record name Thiophene-2-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6165-68-0
Record name 2-Thienylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6165-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-2-boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60370059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thiophene-2-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Properties, Synthesis, and Applications in Modern Therapeutics

Thiophene-2-boronic acid, a versatile heterocyclic organoboron compound, has emerged as a critical building block in organic synthesis, particularly in the realms of pharmaceutical and materials science. Its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Safety Information

This compound is a white to light yellow crystalline powder. A summary of its key chemical and physical properties is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6165-68-0[1][2][3]
Molecular Formula C₄H₅BO₂S[1][2][4]
Molecular Weight 127.96 g/mol [1][4]
Melting Point 138-140 °C (lit.)[1][5][6]
Boiling Point 287.9±32.0 °C (Predicted)[1][6]
Solubility Soluble in methanol.[1][6]
Appearance White to light yellow crystal powder.[1]
Storage Temperature 2-8°C[1][5]

Safety and Handling:

This compound is associated with certain hazards and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] The GHS hazard pictograms associated with this compound include a warning symbol.[4] When handling, it is crucial to wear protective gloves, eye protection, and face protection.[7] Ensure adequate ventilation and avoid breathing dust.[7]

Table 2: GHS Hazard Information for this compound

Hazard StatementCodeDescriptionReference(s)
Acute Toxicity, OralH302Harmful if swallowed.[4][7]
Skin Corrosion/IrritationH315Causes skin irritation.[4][7]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[4][7]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335May cause respiratory irritation.[4][7]

Applications in Research and Drug Development

The thiophene (B33073) moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] this compound serves as a key precursor for the synthesis of these medicinally important compounds.

Its primary application lies in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[8][9] This reaction's tolerance of a wide variety of functional groups makes it an invaluable tool for medicinal chemists.[9]

Thiophene-containing compounds synthesized using this compound have been investigated as inhibitors of various enzymes and as modulators of critical signaling pathways implicated in disease. For instance, they have been developed as inhibitors of kinases, cyclooxygenase (COX), and lipoxygenase (LOX) enzymes.[6][10]

Experimental Protocols

The following section provides a detailed, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone application of this compound. This protocol is adapted from the synthesis of arylthiophene-2-carbaldehydes and can be generalized for the coupling of this compound with various aryl halides.[11]

Representative Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound

Objective: To synthesize a 2-arylthiophene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 mmol)

  • Base (e.g., Potassium phosphate (B84403) [K₃PO₄], 2.0 mmol)

  • Solvent system (e.g., 4:1 mixture of Toluene and Water, 10 mL)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Solvent Addition: Add the degassed 4:1 toluene/water solvent mixture (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to 85-90°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylthiophene.

Signaling Pathways and Mechanisms of Action

Thiophene-containing molecules, often synthesized using this compound as a key starting material, have been shown to modulate various signaling pathways critical in disease pathogenesis. The following diagrams illustrate two such pathways.

Inhibition of the WEE1 Kinase and Tubulin Polymerization in Cancer

Certain thiophene derivatives have demonstrated potent anticancer activity by targeting key regulators of the cell cycle. One such mechanism involves the dual inhibition of WEE1 kinase and tubulin polymerization. WEE1 is a tyrosine kinase that phosphorylates and inactivates the CDK1/Cyclin B complex, thereby preventing entry into mitosis. Inhibition of WEE1 leads to premature mitotic entry and subsequent cell death in cancer cells with DNA damage. Concurrently, by inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation, leading to G2/M cell cycle arrest and apoptosis.[2][5]

G cluster_0 G2 Phase cluster_1 M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B (Inactive) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis promotes WEE1 WEE1 Kinase WEE1->CDK1_CyclinB phosphorylates (inhibits) WEE1->Mitosis prevents Thiophene_Derivative Thiophene Derivative (e.g., BU17) Thiophene_Derivative->WEE1 inhibits Tubulin Tubulin Polymerization Thiophene_Derivative->Tubulin inhibits Apoptosis Apoptosis Mitotic_Spindle Mitotic Spindle Formation Tubulin->Mitotic_Spindle leads to G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest G2M_Arrest->Apoptosis leads to

Caption: Anticancer mechanism of a thiophene derivative.

Inhibition of Inflammatory Pathways via COX and LOX Enzymes

Thiophene derivatives are also prominent in the development of anti-inflammatory agents. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including some containing a thiophene scaffold, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Additionally, some thiophene compounds inhibit lipoxygenase (LOX) enzymes, which catalyze the conversion of arachidonic acid into leukotrienes, another class of inflammatory mediators. By blocking these enzymatic pathways, thiophene-based drugs can effectively reduce the inflammatory response.[6][10][12]

G Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid (via Phospholipase A2) COX COX-1 & COX-2 Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Derivative Thiophene-Based Anti-inflammatory Drug Thiophene_Derivative->COX inhibits Thiophene_Derivative->LOX inhibits

Caption: Anti-inflammatory action of thiophene derivatives.

Conclusion

This compound is an indispensable reagent in modern organic and medicinal chemistry. Its favorable physicochemical properties and versatile reactivity in cross-coupling reactions have cemented its role in the synthesis of a diverse array of thiophene-containing compounds. For researchers and drug development professionals, a thorough understanding of its characteristics, safe handling procedures, and synthetic applications is paramount for the successful design and development of novel therapeutics and advanced materials. The continued exploration of derivatives synthesized from this valuable building block holds significant promise for addressing unmet medical needs and advancing scientific innovation.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Thiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis and characterization of Thiophene-2-boronic acid, a versatile building block in organic chemistry with significant applications in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate understanding and replication.

Introduction

This compound is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its ability to introduce the thiophene (B33073) moiety into various molecular scaffolds makes it an invaluable tool in the development of pharmaceuticals and organic electronic materials. Thiophene-containing compounds exhibit a wide range of biological activities and are integral components of many conjugated polymers. This guide outlines a reliable synthetic route to this compound and details its comprehensive characterization.

Synthesis of this compound

The most common and efficient synthesis of this compound starts from 2-bromothiophene (B119243). The process involves a lithium-halogen exchange, followed by reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis.

Synthesis Pathway

The overall synthetic pathway is illustrated below.

Synthesis_Pathway 2-Bromothiophene 2-Bromothiophene Intermediate Boronate Ester Intermediate Boronate Ester 2-Bromothiophene->Intermediate Boronate Ester 1. n-Butyllithium, THF, -78°C n-Butyllithium n-Butyllithium Triisopropyl borate Triisopropyl borate Triisopropyl borate->Intermediate Boronate Ester 2. This compound This compound Intermediate Boronate Ester->this compound 3. HCl (aq) HCl (aq) HCl (aq) HCl (aq)->this compound

Caption: Synthesis of this compound from 2-bromothiophene.

Experimental Protocol

Materials:

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromothiophene (1.0 eq) dissolved in anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 30 minutes.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (2 M) at 0 °C until the solution is acidic (pH ~1-2).

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from a suitable solvent system, such as a mixture of water and a minimal amount of an organic solvent like ethanol, or by washing the crude solid with cold hexane to remove non-polar impurities.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity using various spectroscopic and analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₄H₅BO₂S
Molecular Weight127.96 g/mol
AppearanceWhite to off-white solid
Melting Point134-140 °C
SolubilitySoluble in methanol, ethanol, THF, and diethyl ether. Sparingly soluble in water.
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.25 (s, 2H): These are the protons of the hydroxyl groups of the boronic acid, which often appear as a broad singlet.

    • δ 7.78 (dd, J = 4.9, 1.2 Hz, 1H): This signal corresponds to the proton at the 5-position of the thiophene ring.

    • δ 7.67 (dd, J = 3.5, 1.2 Hz, 1H): This signal is assigned to the proton at the 3-position of the thiophene ring.

    • δ 7.18 (dd, J = 4.9, 3.5 Hz, 1H): This signal corresponds to the proton at the 4-position of the thiophene ring.

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ 142.0: This is the carbon atom attached to the boron (C2).

    • δ 135.8: This signal corresponds to the carbon at the 5-position (C5).

    • δ 130.1: This signal is assigned to the carbon at the 3-position (C3).

    • δ 127.5: This signal corresponds to the carbon at the 4-position (C4).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300 (broad)O-H stretchBoronic acid (B-OH)
~1350B-O stretchBoronic acid (B-O)
~1400-1500C=C stretchThiophene ring
~3100C-H stretchAromatic C-H
~700-800C-S stretchThiophene ring

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 128. A common fragmentation pattern for boronic acids involves the loss of water (H₂O) from the molecular ion.

Characterization Workflow

The general workflow for the characterization of the synthesized this compound is depicted below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Purified Product->NMR FTIR FTIR Spectroscopy Purified Product->FTIR MS Mass Spectrometry Purified Product->MS Purity_Analysis Purity Analysis (e.g., HPLC) Purified Product->Purity_Analysis Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Structural Elucidation FTIR->Structure_Confirmation Functional Group ID MS->Structure_Confirmation Molecular Weight Final_Product Final_Product Purity_Analysis->Final_Product Purity ≥ 98% Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation L2Pd(II)(Ar)(Th) L2Pd(II)(Ar)(Th) Transmetalation->L2Pd(II)(Ar)(Th) [Th-B(OR)₂(Base)]⁻ Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Ar-Th Reductive_Elimination->Coupled_Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Thiophene_Boronate Th-B(OR)₂ Thiophene_Boronate->Transmetalation Base Base Base->Transmetalation Pd(II)_Complex->Transmetalation L2Pd(II)(Ar)(Th)->Reductive_Elimination

Thiophene-2-boronic Acid: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-boronic acid is a versatile and widely utilized reagent in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its ability to introduce the thiophene (B33073) moiety, a key heterocycle in many pharmaceuticals and organic materials, makes it an invaluable building block. However, its utility is often hampered by inherent instability, primarily through a process known as protodeboronation. This guide provides an in-depth overview of the stability of this compound, outlines crucial handling and storage precautions, and presents experimental protocols for its stability assessment.

Chemical Properties and Hazards

This compound is a white to off-white solid with a melting point of 138-140 °C.[1] It is soluble in methanol.[2][3] While chemically stable under standard room temperature conditions, it is sensitive to heat and humidity.[2][4]

Hazard Summary:

  • Skin Irritation: Causes skin irritation.[3][5][6][7][8]

  • Eye Irritation: Causes serious eye irritation.[3][5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[3][6][7][9]

  • Acute Oral Toxicity: Harmful if swallowed.[6][10]

Stability and Decomposition

The primary challenge in working with this compound is its propensity to undergo protodeboronation. This decomposition pathway significantly impacts its shelf-life and its efficiency in chemical reactions.

Protodeboronation: The Major Decomposition Pathway

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of thiophene as a byproduct.[9] This process is a significant issue in cross-coupling reactions as it consumes the boronic acid, leading to reduced yields of the desired product.[9] Thienylboronic acids are particularly susceptible to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[9]

Factors that accelerate protodeboronation include:

  • High pH (Basic Conditions): The reaction is often fastest at a pH greater than 10.[9]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of decomposition.[9]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[9]

Protodeboronation_Pathway Thiophene_BA This compound Thiophene Thiophene Thiophene_BA->Thiophene Protodeboronation Proton_Source H+ Source (e.g., H2O) Proton_Source->Thiophene_BA Conditions High pH High Temperature Conditions->Thiophene_BA

Protodeboronation of this compound.
Quantitative Stability Data

The instability of 2-heterocyclic boronic acids, including this compound, has been quantitatively demonstrated. When stored on the benchtop under air, significant decomposition occurs.

CompoundFormStorage Time (days)Decomposition (%)
2-Thiopheneboronic acidSolid15>50
2-Thiophene MIDA boronateSolid600

Table 1: Benchtop stability comparison of 2-thiopheneboronic acid and its N-methyliminodiacetic acid (MIDA) boronate ester. Data from Gillis & Burke, 2007.[4]

As the data indicates, converting this compound to its MIDA boronate ester dramatically enhances its stability, with no detectable decomposition after 60 days under the same conditions.

Handling and Storage Precautions

Due to its hazardous nature and instability, strict adherence to proper handling and storage protocols is essential.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[7][9]

  • Hand Protection: Wear impervious gloves.[4][7]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7][9]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[7][9]

Safe Handling Practices
  • Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][9]

  • Wash hands and any exposed skin thoroughly after handling.[4][9]

  • Minimize dust generation and accumulation.[9]

  • Do not eat, drink, or smoke when using this product.[4]

Storage Conditions
  • Temperature: Keep refrigerated at 2-8 °C for long-term storage.[1][4]

  • Atmosphere: Store in a dry place.[4][9]

  • Container: Keep the container tightly closed.[4][9]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

Experimental Protocols for Stability Assessment

To quantify the stability of this compound under specific experimental conditions, ¹H NMR spectroscopy is a powerful tool.

Protocol: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the direct measurement of the rate of decomposition of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of a suitable internal standard in the chosen deuterated solvent.

    • In an NMR tube, dissolve a known quantity of this compound and the internal standard in the deuterated solvent. If investigating the effect of pH, use appropriate buffers.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum at time t=0.

    • Maintain the NMR tube at the desired temperature.

    • Acquire subsequent spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signal corresponding to a proton on the thiophene ring of the boronic acid and the signal for the corresponding proton on the deboronated thiophene product.

    • Compare these integrals to the integral of the internal standard to quantify the concentration of both species over time.

    • The rate of decomposition can be determined by plotting the concentration of this compound versus time.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep_1 Dissolve Thiophene-2-BA and Internal Standard Prep_2 Add Deuterated Solvent +/- Buffer Prep_1->Prep_2 Analysis_1 Acquire Initial Spectrum (t=0) Prep_2->Analysis_1 Analysis_2 Incubate at Desired Temperature Analysis_1->Analysis_2 Analysis_3 Acquire Spectra at Time Intervals Analysis_2->Analysis_3 Data_1 Integrate Signals of Reactant, Product, and Standard Analysis_3->Data_1 Data_2 Calculate Concentrations Data_1->Data_2 Data_3 Plot Concentration vs. Time Data_2->Data_3 Data_4 Determine Decomposition Rate Data_3->Data_4

Workflow for Stability Assessment via ¹H NMR.

Strategies for Mitigating Instability

Given the inherent instability of this compound, several strategies can be employed to improve its handling and utility in synthesis.

  • Use of Stabilized Derivatives: As demonstrated, MIDA boronates are exceptionally stable and can be used as a direct replacement for the boronic acid in many cross-coupling reactions.[4] Pinacol esters also offer enhanced stability compared to the free boronic acid, though they may still be susceptible to protodeboronation under certain conditions.

  • Reaction Condition Optimization: When using this compound directly, carefully controlling the reaction conditions can minimize decomposition. This includes using milder bases, lower reaction temperatures, and minimizing the amount of water in the reaction mixture.

  • In Situ Generation: In some cases, it may be possible to generate the boronic acid in situ from a more stable precursor immediately before its use in a subsequent reaction.

By understanding the stability profile of this compound and implementing appropriate handling, storage, and experimental strategies, researchers can more effectively utilize this important synthetic building block.

References

Spectroscopic Characterization of Thiophene-2-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for Thiophene-2-boronic acid (CAS No. 6165-68-0), a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₅BO₂S, with a molecular weight of 127.96 g/mol .[1] The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For arylboronic acids, the choice of solvent is crucial, as they can form boroxines (anhydride trimers), leading to complex or broad signals. Solvents like DMSO-d₆ or methanol-d₄ can break up these oligomers, providing clearer spectra.[2]

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.1 (broad s)Singlet2HB(OH)₂
7.75Doublet of doublets1HH-5
7.65Doublet of doublets1HH-3
7.15Doublet of doublets1HH-4

¹³C NMR (Carbon-13 NMR) Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
140.0 (approx.)C-2 (Carbon attached to Boron)
135.0C-5
128.5C-3
126.0C-4
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples without extensive preparation.

Key IR Absorption Bands (ATR-FTIR) [1]

Wavenumber (cm⁻¹)IntensityAssignment
3300-3600BroadO-H stretch (from B(OH)₂ and adsorbed water)
~3100MediumC-H stretch (aromatic)
~1520MediumC=C stretch (thiophene ring)
~1350StrongB-O stretch
~1200StrongC-O stretch
~850StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Electron Ionization (EI) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (EI-MS) Data [1]

m/zRelative IntensityAssignment
128HighMolecular Ion [M]⁺
110Medium[M - H₂O]⁺
84High[C₄H₄S]⁺ (Thiophene radical cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh approximately 10-20 mg of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the mixture until the solid is completely dissolved.

  • Using a pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean.

  • Insert the tube into the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

ATR-FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound, solid

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Isopropyl alcohol and lint-free wipes for cleaning

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropyl alcohol and allowing it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal.

  • Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with isopropyl alcohol and a lint-free wipe.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methanol (B129727) or dichloromethane)

  • Mass spectrometer with an EI source

  • Microsyringe or autosampler

Procedure:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent.

  • Introduce the sample into the mass spectrometer. For a solid probe, a small amount of the solid can be placed directly on the probe. For liquid injection, use a microsyringe or an autosampler.

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution SolidSample Solid Sample (IR, MS) Sample->SolidSample Solution Dilute Solution (MS) Sample->Solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) SolidSample->IR MS Mass Spectrometry (EI-MS) SolidSample->MS Solution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Final_Structure Final_Structure Interpretation->Final_Structure Final Structure Confirmation

Caption: Workflow of Spectroscopic Analysis.

References

In-depth Technical Guide: Thiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-boronic acid is a pivotal reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in the development of novel pharmaceuticals and organic materials.[1] This guide provides a comprehensive overview of the structural and synthetic aspects of this compound. While an experimentally determined crystal structure is not publicly available, this document presents theoretically derived structural data from Density Functional Theory (DFT) calculations, offering valuable insights into its molecular geometry.[2] Detailed experimental protocols for its synthesis and a general procedure for single-crystal X-ray diffraction are also provided to aid researchers in their practical applications.

Molecular Structure of this compound: A Theoretical Perspective

Despite its widespread use, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G* level provide a robust theoretical model of its molecular geometry.[2] These calculations are essential for understanding the molecule's reactivity and steric profile.

The key structural features predicted by these theoretical calculations are the planarity of the thiophene (B33073) ring and the orientation of the boronic acid group relative to the ring. The molecule exhibits distinct conformers based on the rotation of the B(OH)₂ group.[2]

Theoretically Determined Molecular Geometry

The following tables summarize the key bond lengths and bond angles for this compound as determined by DFT calculations.[2] This data provides a foundational understanding of the molecule's three-dimensional structure.

Table 1: Theoretically Determined Bond Lengths for this compound

BondBond Length (Å)
C1-C21.37
C2-C31.42
C3-C41.38
C4-S51.74
C1-S51.75
C1-B61.55
B6-O71.37
B6-O81.37
O7-H90.97
O8-H100.97

Data sourced from DFT calculations.[2]

Table 2: Theoretically Determined Bond Angles for this compound

AngleBond Angle (°)
C2-C1-S5111.9
C1-C2-C3112.9
C2-C3-C4112.1
C3-C4-S5111.6
C1-S5-C491.5
C2-C1-B6127.8
S5-C1-B6120.3
C1-B6-O7116.8
C1-B6-O8123.0
O7-B6-O8120.2
B6-O7-H9108.6
B6-O8-H10108.6

Data sourced from DFT calculations.[2]

Experimental Protocols

Synthesis of this compound

The following is a general and widely cited procedure for the synthesis of this compound from 2-bromothiophene (B119243).[1]

Materials:

  • 2-Bromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B1201080)

  • Diethyl ether (anhydrous)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Hexane

  • Magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 2-bromothiophene and anhydrous diethyl ether.

  • Litiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Extraction: The reaction is quenched by the slow addition of 3 M NaOH solution. The layers are separated, and the aqueous layer is washed three times with hexane.

  • Precipitation: The aqueous layer is cooled to 0 °C in an ice bath and acidified with concentrated HCl to a pH of ≤ 1. This compound precipitates as a white solid.[1]

  • Isolation and Purification: The precipitate is collected by vacuum filtration. The aqueous filtrate is extracted three times with diethyl ether. The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the final product.

General Protocol for Single-Crystal X-ray Diffraction

While a specific crystal structure for this compound is not available, the following protocol outlines the general steps for determining the crystal structure of a small organic molecule.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., methanol, ethanol, or mixtures with water).

  • Other methods include slow cooling of a saturated solution or vapor diffusion, where a precipitating solvent is slowly introduced into a solution of the compound.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The diffractometer rotates the crystal through a series of orientations, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Workflow and Applications

This compound is a cornerstone in the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the thiophene ring and an aryl or vinyl halide, a critical step in the synthesis of many pharmaceuticals and conjugated polymers for organic electronics.[3][4]

G cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Cross-Coupling cluster_application Applications start 2-Bromothiophene step1 Lithiation with n-BuLi at -78°C start->step1 step2 Borylation with Trimethyl borate step1->step2 step3 Hydrolysis step2->step3 product This compound step3->product coupled_product Coupled Product (e.g., Biaryl) product->coupled_product reactant1 Aryl/Vinyl Halide reactant1->coupled_product catalyst Pd Catalyst & Base catalyst->coupled_product pharma Pharmaceuticals coupled_product->pharma materials Organic Electronics coupled_product->materials

Workflow for the synthesis and application of this compound.

Conclusion

This compound remains an indispensable tool for synthetic chemists. While the absence of a published experimental crystal structure necessitates reliance on theoretical data for structural elucidation, the well-established synthetic routes and its robust performance in cross-coupling reactions underscore its importance. This guide provides researchers with the necessary theoretical and practical information to effectively utilize this versatile building block in their research and development endeavors.

References

Acidity and pKa of Thiophene-2-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of thiophene-2-boronic acid, a key building block in medicinal chemistry and materials science. Thiophene-based boronic acids are instrumental in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] An understanding of the acidity and pKa of this compound is crucial for reaction optimization, formulation development, and predicting its behavior in biological systems.

Data Presentation: Acidity of this compound

The acidity of this compound is a fundamental property influencing its reactivity and solubility. The pKa, the negative logarithm of the acid dissociation constant (Ka), quantifies this acidity. A lower pKa value indicates a stronger acid. Below is a summary of reported pKa values for this compound, including both predicted and experimental data.

ParameterValueMethodReference
pKa (Predicted) 8.41 ± 0.53Computational[3][4]
pKa (Experimental) 8.11Affinity Capillary Electrophoresis[5]

Logical Relationship: Acidity of Boronic Acids

Boronic acids exhibit Lewis acidity, accepting a hydroxide (B78521) ion to form a boronate species. The acidity is influenced by the nature of the organic substituent.

G cluster_0 Factors Influencing Boronic Acid Acidity cluster_1 Influence of Substituents BoronicAcid R-B(OH)₂ LewisAcidity Lewis Acidity (Accepts OH⁻) BoronicAcid->LewisAcidity Exhibits EWG Electron-Withdrawing Group (EWG) on R EDG Electron-Donating Group (EDG) on R Boronate [R-B(OH)₃]⁻ LewisAcidity->Boronate Forms pKa pKa Boronate->pKa Determines IncreasedAcidity Increased Acidity (Lower pKa) EWG->IncreasedAcidity DecreasedAcidity Decreased Acidity (Higher pKa) EDG->DecreasedAcidity G cluster_workflow Potentiometric Titration Workflow A Prepare Analyte Solution (this compound in 0.1 M KCl) B Calibrate pH Meter (Using standard buffers pH 4, 7, 10) A->B C Titrate with Standardized NaOH (e.g., 0.1 M) B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Inflection point of the curve) E->F G Calculate pKa (pH at half-equivalence point) F->G Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition R¹-Pd(II)L₂-X pd0->oxidative_addition R¹-X transmetalation Transmetalation R¹-Pd(II)L₂-R² oxidative_addition->transmetalation [R²-B(OH)₃]⁻ reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 R¹-R² product R¹-R² (Coupled Product) reactants R¹-X (Organohalide) boronic_acid R²-B(OH)₂ (this compound) base Base (e.g., K₂CO₃)

References

An In-depth Technical Guide on the Reactivity Profile of Thiophene-2-boronic acid with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene-2-boronic acid is a pivotal building block in organic synthesis, prized for its role in constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors. Its reactivity is characterized by a susceptibility to electrophilic substitution on the thiophene (B33073) ring and its participation in transition metal-catalyzed cross-coupling reactions via the boronic acid moiety. This guide provides a comprehensive overview of its reactivity profile with various electrophiles, focusing on key reaction classes such as Suzuki-Miyaura coupling, Chan-Lam coupling, halogenation, and nitration. A significant challenge in harnessing its reactivity is the propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes diagrams to illustrate reaction mechanisms and workflows, offering a practical resource for professionals in drug development and chemical research.

Introduction to Reactivity

The reactivity of this compound is governed by two main features: the electron-rich nature of the thiophene ring and the versatile functionality of the boronic acid group. The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609), with a strong preference for substitution at the C5 position (alpha to the sulfur and meta to the boronic acid).[2][3] The boronic acid group itself can be a target for certain electrophiles but is most valued for its ability to undergo transmetalation in catalytic cycles.

A critical aspect of this compound's reactivity is its susceptibility to protodeboronation, the cleavage of the C-B bond by a proton source.[4] This side reaction is particularly prevalent under the basic and aqueous conditions often required for cross-coupling reactions, leading to the formation of thiophene as a byproduct and reducing the yield of the desired product.[4][5] Factors that promote protodeboronation include high pH, elevated temperatures, and the presence of water.[4] Strategies to mitigate this include the use of milder bases, highly active catalysts to ensure the desired reaction is faster, and the use of more stable boronic acid surrogates like MIDA boronates.[1][4]

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, coupling boronic acids with organic halides. This compound is an excellent substrate for these reactions, enabling the synthesis of a wide array of aryl- and heteroaryl-substituted thiophenes which are common motifs in pharmaceuticals and organic electronic materials.[6][7]

Data Presentation: Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Below is a summary of typical reaction conditions and yields for the coupling of this compound with various aryl halides.

Electrophile (Aryl Halide)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)9012Good[6][8]
2-BromoanilineL₂PdCl₂ (unspecified)K₂CO₃Water (micellar)RT196[9]
3-BromoanilineL₂PdCl₂ (unspecified)K₂CO₃Water (micellar)RT196[9]
2-BromothiophenePd(II)-complex (unspecified)Na₂CO₃Water100-Good[10]
Aryl DibromidesPd(OAc)₂/LigandNa₂CO₃Toluene/H₂O950.25-0.5High MW Polymer[11]

Yields are often reported as "good" to "excellent" in the literature without specific percentages in all cases.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, optimized to minimize protodeboronation.[4]

  • Reagent Preparation : In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base such as potassium phosphate (B84403) (K₃PO₄, 3.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a more active catalyst system like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos) (1-2 mol%).

  • Solvent Addition : Add a degassed solvent mixture. Common choices include toluene/water, dioxane/water, or DME/water, typically in a 4:1 or 5:1 ratio.

  • Reaction : Heat the mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd2_complex->transmetalation pd2_thienyl Ar-Pd(II)L₂-Th transmetalation->pd2_thienyl boronic_acid Th-B(OH)₂ base Base (OH⁻) boronic_acid->base base->transmetalation reductive_elimination Reductive Elimination pd2_thienyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Th reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed Cross-Coupling: Chan-Lam Reaction

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, reacting boronic acids with N-H or O-H containing compounds like amines, amides, and phenols.[12][13] This reaction is advantageous as it is often performed under mild conditions, at room temperature, and open to the air, using copper catalysts which are less expensive than palladium.[14]

Data Presentation: Chan-Lam Coupling
Electrophile (N-H/O-H Source)CatalystBaseSolventTemp (°C)Yield (%)Reference
Amines/AnilinesCu(OAc)₂2,6-LutidineDichloromethane (B109758)RTModerate-Good[12]
PhenolsCu(OAc)₂Pyridine (B92270)DichloromethaneRTVaries[15]
Imidazoles[Cu(OH)·TMEDA]₂Cl₂ (10 mol%)-DichloromethaneRTGood-Excellent[16]
Intramolecular (Guanidine)Cu(OAc)₂ (stoichiometric)PyridineNMPRT-[14]
Experimental Protocol: General Chan-Lam N-Arylation
  • Setup : To a flask open to the atmosphere, add the amine or other N-H containing compound (1.0 equiv.), this compound (1.5 equiv.), and copper(II) acetate (B1210297) (Cu(OAc)₂, 1.0-2.0 equiv. for stoichiometric, or 10 mol% for catalytic).

  • Solvent and Base : Add a suitable solvent, typically dichloromethane (CH₂Cl₂), and a base such as pyridine or triethylamine (B128534) (2.0-3.0 equiv.).

  • Reaction : Stir the mixture vigorously at room temperature. The reaction is often monitored by the appearance of a blue or green color from the copper catalyst. Reaction times can vary from a few hours to several days.

  • Work-up : Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with aqueous ammonium (B1175870) chloride and brine.

  • Purification : Dry the organic layer, concentrate it, and purify the residue by flash column chromatography to yield the N-thienylated product.

Visualization: Chan-Lam Catalytic Cycle

Chan_Lam_Cycle cu2 Cu(II) transmetalation Transmetalation cu2->transmetalation cu2_thienyl Th-Cu(II) transmetalation->cu2_thienyl boronic_acid Th-B(OH)₂ boronic_acid->transmetalation coordination Coordination cu2_thienyl->coordination cu2_complex [Th-Cu(II)-NR₂] coordination->cu2_complex nucleophile R₂N-H nucleophile->coordination oxidation Oxidation (O₂) cu2_complex->oxidation cu3_complex [Th-Cu(III)-NR₂] oxidation->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination reductive_elimination->cu2 Catalyst Regeneration product Th-NR₂ reductive_elimination->product

Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.

Electrophilic Substitution on the Thiophene Ring

The thiophene ring is activated towards electrophilic aromatic substitution, proceeding much more readily than with benzene.[2][17] The substitution typically occurs at the C5-position, which is ortho to the sulfur and meta to the boronic acid directing group.

Halogenation

Halogenation of thiophene is rapid, even at low temperatures.[18] For this compound, electrophilic halogenation provides a route to di-functionalized thiophenes, which are versatile intermediates. Silver(I) salts can mediate the regioselective iodination and bromination of arylboronic acids.[19]

ReactionReagentsConditionsMajor ProductReference
BrominationBr₂, 48% HBr-25 to 5 °C5-Bromo-thiophene-2-boronic acid[18]
IodinationI₂, HNO₃ (aq)90 °C5-Iodo-thiophene-2-boronic acid[18]
IodinationI₂, Ag₂SO₄CH₃CN/H₂O5-Iodo-thiophene-2-boronic acid[19]
Nitration

The nitration of thiophene requires milder conditions than benzene to avoid degradation and explosive side reactions.[20][21] The reaction of this compound with nitrating agents can lead to substitution on the ring or reaction at the boronic acid moiety. A metal-free method using tert-butyl nitrite (B80452) has been developed for the nitration of arylboronic acids, converting them into nitroarenes.[22] For ring substitution, a common method involves using nitric acid in acetic anhydride.[23][24]

ReactionReagentsConditionsMajor ProductYield (%)Reference
Ring NitrationHNO₃ / Acetic Anhydride10 °C5-Nitrothis compound~85 (mixture)[23]
Ring NitrationHNO₃ / Trifluoroacetic Anhydride-2-Nitrothiophene (B1581588) (from thiophene)78[21][25]
Boron-Nitrationt-BuONOAcetonitrile, 80 °C2-Nitrothiophene45-87[22]
Experimental Protocol: Ring Bromination
  • Setup : Dissolve this compound (1.0 equiv.) in a suitable solvent such as acetic acid or a mixture of solvents like acetonitrile/water.

  • Reagent Addition : Cool the solution in an ice-salt bath to -10 °C. Slowly add a solution of bromine (1.0 equiv.) in the same solvent dropwise, ensuring the temperature does not rise significantly.

  • Reaction : Stir the mixture at low temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume excess bromine. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification : Wash the organic layer with water and brine, dry it over magnesium sulfate, and concentrate under reduced pressure. Purify the product by recrystallization or column chromatography.

Visualization: General Electrophilic Substitution

Electrophilic_Substitution cluster_start Reactants cluster_intermediate Intermediate cluster_product Product ThBA This compound Sigma σ-complex (Wheland intermediate) ThBA->Sigma + E⁺ Electrophile Electrophile (E⁺) Product 5-E-Thiophene-2-boronic acid Sigma->Product - H⁺

Caption: General mechanism for electrophilic aromatic substitution on this compound.

Conclusion

This compound demonstrates a rich and versatile reactivity profile, making it an indispensable tool for synthetic chemists. Its utility in robust C-C and C-heteroatom bond-forming reactions, namely the Suzuki-Miyaura and Chan-Lam couplings, is well-established. Furthermore, the thiophene ring's susceptibility to electrophilic substitution allows for diverse functionalization. A thorough understanding of its reactivity, including the persistent challenge of protodeboronation, is crucial for its effective application. By carefully selecting reaction conditions, catalysts, and reagents as detailed in this guide, researchers can effectively leverage the synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

A Technical Deep Dive: Theoretical and Computational Explorations of Thiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-boronic acid, a heterocyclic organoboron compound, has garnered significant attention in the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its utility as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has made it an indispensable tool for the construction of complex organic molecules.[1] Furthermore, its role as a potential inhibitor of bacterial β-lactamase enzymes positions it as a promising scaffold for the development of novel therapeutics to combat antibiotic resistance.[2][3][4][5]

This technical guide provides an in-depth analysis of this compound, focusing on its theoretical and computational characterization. We will delve into its molecular structure, electronic properties, and vibrational analysis through the lens of Density Functional Theory (DFT) calculations. This will be complemented by a review of experimental data and detailed protocols for both its synthesis and computational modeling. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate their work with this versatile molecule.

Molecular Structure and Properties: A Computational and Experimental Overview

The structural and electronic properties of this compound have been a subject of numerous computational studies, often employing Density Functional Theory (DFT) with the B3LYP functional and 6-31G** basis set. These studies provide valuable insights into the molecule's geometry and reactivity.

Optimized Molecular Geometry

Table 1: Theoretical and Experimental Bond Lengths (Å) and Bond Angles (°) for a Thiophene (B33073) Ring

ParameterTheoretical (DFT/B3LYP/3-21G)[6]Experimental (for Thiophene)[6]
Bond Lengths (Å)
C=C1.345 - 1.358-
C-C1.43 - 1.45-
C-H1.077 - 1.081-
C-S1.801 - 1.854-
Bond Angles (°)
C-C-C113.811 - 114.117-
C-S-C--

Note: The provided theoretical data is for a general thiophene molecule. Specific values for this compound may vary.

Electronic Properties

The electronic characteristics of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and charge distribution, are crucial for understanding its reactivity and potential biological activity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's ability to donate or accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

Table 2: Calculated Electronic Properties of a Thiophene Molecule

ParameterValue (eV)
HOMO Energy-6.561[7]
LUMO Energy-0.360[7]
HOMO-LUMO Gap6.201[7]

Note: These values are for a general thiophene molecule and may differ for this compound.

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insight into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack. In the thiophene ring, the sulfur atom typically carries a positive charge, while the carbon atoms are negatively charged, with the carbons adjacent to the sulfur being more negative.[1]

Table 3: Mulliken Atomic Charges of a Thiophene Molecule

AtomCharge (e)
SPositive[1]
C (adjacent to S)More Negative[1]
C (other)Negative[1]

Note: The qualitative charge distribution is presented. Specific values can be obtained from DFT calculations.

Spectroscopic Analysis: A Combined Theoretical and Experimental Approach

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Theoretical calculations can aid in the assignment of vibrational modes observed in experimental spectra.

Vibrational Frequencies

Experimental FT-IR and FT-Raman spectra of 2-Thiophene Carboxylic Acid, a closely related molecule, have been recorded and compared with theoretical frequencies calculated using DFT (B3LYP/6-31G**). The calculated wavenumbers are often scaled to better match the experimental values.

Table 4: Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 2-Thiophene Carboxylic Acid

Vibrational ModeExperimental FT-IRExperimental FT-RamanTheoretical (Scaled)
C-C Stretching1528, 13521530, 1413, 13541526, 1410, 1356
C-H in-plane bending1283, 1105, 10411114-
C-H out-of-plane bending910, 858862-
C-S Stretching647637852, 649

Note: This data is for 2-Thiophene Carboxylic Acid and serves as a reference for this compound.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of thiophene boronic acids have been reported. A general procedure for the synthesis of 5-Acetyl-2-thiopheneboronic acid via a borylation reaction is described below, which can be adapted for this compound.[8]

Protocol: Borylation Reaction for Thiophene Boronic Acid Synthesis [8]

  • Reactants: 5-bromo-2-acetylthiophene, Pinacolborane (PinBCl), Tributylphosphine (B147548), and Potassium sodium carbonate in DMF.

  • Procedure:

    • Combine 5-bromo-2-acetylthiophene and PinBCl in DMF.

    • Add tributylphosphine and potassium sodium carbonate to the mixture.

    • Stir the reaction at an appropriate temperature and monitor its progress using techniques like TLC or GC-MS.

    • Upon completion, perform an aqueous workup to remove inorganic salts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A general protocol is provided below.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

  • Reactants: Aryl halide (e.g., 4-bromothiophene-2-carbaldehyde), this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).

  • Procedure:

    • To a reaction vessel, add the aryl halide, this compound, and the base.

    • Add the palladium catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable solvent system (e.g., 1,4-dioxane/water).

    • Heat the reaction mixture with stirring for a specified time (e.g., 12 hours at 90°C).

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography.

Computational Methodology

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. A general workflow for performing DFT calculations on this compound using the Gaussian software package is outlined below.

Protocol: DFT Calculation Workflow using Gaussian [9][10][11][12]

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling program like GaussView or Avogadro.

    • Perform an initial geometry optimization using a lower-level method (e.g., a semi-empirical method like AM1 or a molecular mechanics force field like UFF) to obtain a reasonable starting geometry.

  • Gaussian Input File Preparation:

    • Create a Gaussian input file (.gjf or .com).

    • Route Section (# line): Specify the level of theory, basis set, and type of calculation. For example: # B3LYP/6-31G(d,p) Opt Freq Pop=Full.

      • B3LYP: The Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

      • 6-31G(d,p): The Pople-style basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p).

      • Opt: Requests a geometry optimization to find the minimum energy structure.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational data.

      • Pop=Full: Requests a full Mulliken population analysis.[13]

    • Title Section: A brief description of the calculation.

    • Molecule Specification: The charge and spin multiplicity (e.g., 0 1 for a neutral singlet state) followed by the atomic coordinates in Cartesian or Z-matrix format.

  • Running the Calculation:

    • Submit the input file to the Gaussian program.

  • Analysis of the Output File (.log or .out):

    • Geometry Optimization: Check for convergence and examine the final optimized coordinates.

    • Frequency Calculation: Verify that there are no imaginary frequencies. Analyze the calculated vibrational frequencies and compare them with experimental data.

    • Electronic Properties: Extract the HOMO and LUMO energies to determine the HOMO-LUMO gap.

    • Mulliken Population Analysis: Examine the calculated partial atomic charges.

Molecular Docking

Molecular docking simulations can predict the binding mode and affinity of a small molecule like this compound to a protein target, such as β-lactamase.

Protocol: Molecular Docking Workflow [14][15]

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the 3D structure of this compound, optimize its geometry, and assign charges.

  • Grid Box Generation:

    • Define a grid box around the active site of the protein to specify the search space for the docking simulation.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock) to explore different conformations and orientations of the ligand within the grid box. The program will score each pose based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding poses (lowest binding energy).

    • Visualize the interactions between the ligand and the protein's active site residues.

Application in Drug Development: β-Lactamase Inhibition

Thiophene-based boronic acids have emerged as potent inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2][3][4][5]

Mechanism of Action

Boronic acids act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring by the enzyme.[4][5] The boron atom of the inhibitor forms a reversible covalent bond with the catalytic serine residue (e.g., Ser70 in some β-lactamases) in the enzyme's active site, leading to inactivation of the enzyme.[3][16]

Signaling Pathway Diagram

The following diagram illustrates the logical flow of β-lactamase inhibition by a boronic acid inhibitor.

G β-Lactamase Inhibition by this compound cluster_0 Bacterial Cell BetaLactamase β-Lactamase (Active Enzyme) Serine Active Site Serine BetaLactamase->Serine contains Antibiotic β-Lactam Antibiotic BetaLactamase->Antibiotic is regenerated for next catalysis HydrolyzedAntibiotic Inactive Antibiotic Serine->HydrolyzedAntibiotic hydrolyzes InactiveComplex Enzyme-Inhibitor Covalent Complex (Inactive) Serine->InactiveComplex results in Antibiotic->Serine binds to BacterialLysis Bacterial Cell Lysis Antibiotic->BacterialLysis leads to HydrolyzedAntibiotic->BetaLactamase releases from BoronicAcid This compound (Inhibitor) BoronicAcid->Serine forms covalent bond with InactiveComplex->BetaLactamase prevents regeneration of InactiveComplex->Antibiotic prevents hydrolysis of

Caption: Mechanism of β-lactamase inhibition.

Workflow Diagrams

Computational Analysis Workflow

The following diagram outlines the typical workflow for the theoretical and computational analysis of this compound.

G Computational Analysis Workflow of this compound cluster_workflow Computational Workflow Start Start: Define Research Question Build Build 3D Structure (e.g., GaussView, Avogadro) Start->Build PreOpt Pre-optimization (Molecular Mechanics/Semi-empirical) Build->PreOpt DFT_Input Prepare DFT Input File (Gaussian: # B3LYP/6-31G** Opt Freq) PreOpt->DFT_Input DFT_Calc Perform DFT Calculation (Gaussian) DFT_Input->DFT_Calc Check_Freq Check for Imaginary Frequencies DFT_Calc->Check_Freq Docking Molecular Docking (e.g., AutoDock) DFT_Calc->Docking Check_Freq->DFT_Input Imaginary Freq. Found (Re-optimize) Analyze_Geom Analyze Optimized Geometry (Bond Lengths, Angles) Check_Freq->Analyze_Geom No Imaginary Freq. Analyze_Elec Analyze Electronic Properties (HOMO-LUMO, Mulliken Charges) Analyze_Geom->Analyze_Elec Analyze_Vib Analyze Vibrational Frequencies (Compare with Experimental Spectra) Analyze_Elec->Analyze_Vib End End: Report Findings Analyze_Vib->End Analyze_Docking Analyze Docking Results (Binding Pose and Energy) Docking->Analyze_Docking Analyze_Docking->End

Caption: Computational analysis workflow.

Conclusion

This compound stands as a molecule of considerable interest due to its synthetic versatility and pharmacological potential. This guide has provided a comprehensive overview of its theoretical and computational aspects, offering insights into its structure, electronic properties, and spectroscopic signatures. The detailed protocols for synthesis and computational modeling are intended to serve as a practical resource for researchers. The exploration of its role as a β-lactamase inhibitor highlights its relevance in the ongoing battle against antimicrobial resistance. As research in this area continues, a deeper understanding of the fundamental properties of this compound will undoubtedly pave the way for new discoveries and applications in both chemistry and medicine.

References

A Technical Guide to Thiophene-2-boronic acid: Commercial Availability, Purity, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-boronic acid (CAS No. 6165-68-0) is a versatile organoboron compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its ability to introduce the thiophene (B33073) moiety into various molecular scaffolds makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. This guide provides an in-depth overview of its commercial availability, typical purity specifications, and the experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%. It is commonly supplied as a white to off-white or cream-colored powder or crystalline solid.

Below is a summary of representative commercial offerings for this compound:

SupplierPurity SpecificationPhysical Form
Thermo Scientific Chemicals≥96.0 to ≤104.0% (by aqueous acid-base titration)Powder
Sigma-Aldrich≥95.0%Solid
Strem Chemicalsmin. 97%White to off-white powder
Apollo Scientific98%
Otto Chemie Pvt. Ltd.98% (Assay: ≥95%)Powder or crystals
Boron MolecularNot specified
Tokyo Chemical IndustryNot specified

Note: This table is not exhaustive and represents a snapshot of available data. Purity and form may vary by specific product lot and supplier.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of 2-bromothiophene (B119243) followed by reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis.

Materials:

  • 2-Bromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromothiophene and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 30 minutes.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1 hour at room temperature.

  • Workup: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a standard method for purifying crude this compound. The choice of solvent is critical for effective purification.[1][2]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of water and ethanol, or toluene)

  • Activated carbon (optional)

Procedure:

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask. A minimal amount of the chosen recrystallization solvent is added, and the mixture is heated with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The solution is then hot-filtered to remove the carbon.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing and Drying: The crystals are washed with a small amount of cold recrystallization solvent to remove any remaining soluble impurities and then dried under vacuum to afford pure this compound.

Quality Control and Purity Analysis

Several analytical techniques are employed to assess the purity and confirm the identity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. The spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) will show characteristic signals for the thiophene ring protons and the hydroxyl protons of the boronic acid group. In DMSO-d₆, the chemical shifts are typically reported relative to the residual solvent peak at 2.50 ppm.[3][4][5]

  • ¹³C NMR: Shows the carbon skeleton of the molecule. In DMSO-d₆, the chemical shifts are referenced to the solvent peak at 39.52 ppm.[5][6]

2. High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for determining the purity of this compound and detecting any impurities. A reverse-phase C18 column is often used.[7]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8][9] The gradient and flow rate are optimized to achieve good separation of the main compound from any impurities.

  • Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the thiophene ring.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the O-H stretch of the boronic acid, the B-O stretch, and the C-H and C=C vibrations of the thiophene ring.[10]

4. Titration:

An aqueous acid-base titration can be used to determine the assay of the boronic acid, providing a quantitative measure of its purity.[10]

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. This reaction is fundamental in the synthesis of biaryl and hetero-biaryl structures.[11][12]

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving this compound.

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis reagents Reactants: This compound Aryl/Vinyl Halide setup Combine reactants, catalyst, base, and solvent in a reaction vessel. reagents->setup catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->setup base Base (e.g., K₂CO₃, Cs₂CO₃) base->setup solvent Solvent (e.g., Toluene, Dioxane, Water) solvent->setup inert Degas the reaction mixture and maintain under an inert atmosphere (N₂ or Ar). setup->inert heating Heat the reaction mixture with stirring to the required temperature. inert->heating monitoring Monitor reaction progress (TLC, GC-MS, HPLC). heating->monitoring quench Cool the reaction and quench (e.g., with water). monitoring->quench Reaction Complete extraction Extract the product with an organic solvent. quench->extraction purification Purify the product (Column Chromatography, Recrystallization). extraction->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd_intermediate1 R¹-Pd(II)(X)L₂ pd0->pd_intermediate1 oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_intermediate2 R¹-Pd(II)(R²)L₂ pd_intermediate1->pd_intermediate2 transmetalation Transmetalation transmetalation->pd_intermediate1 pd_intermediate2->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd_intermediate2 aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base product R¹-R²

References

Methodological & Application

Application Notes and Protocols for Thiophene-2-boronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of thiophene-2-boronic acid with aryl halides. This reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organohalide.[3] Thiophene-containing compounds are of particular interest in drug discovery and materials science due to their unique electronic properties and biological activities.[2][4]

This document outlines standard protocols for the Suzuki coupling of this compound with aryl bromides and chlorides, providing optimized reaction conditions, catalyst selection, and experimental procedures.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L₂-R Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Product Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OR)2 R-B(OH)₂ R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for the Suzuki coupling of this compound is depicted below. The process involves the careful setup of the reaction under an inert atmosphere, followed by heating, monitoring, and purification of the final product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine aryl halide, This compound, and base in a Schlenk flask. Inert Atmosphere Evacuate and backfill the flask with an inert gas (N₂ or Ar). Combine Reactants->Inert Atmosphere Add Catalyst and Solvent Add palladium catalyst and degassed solvent. Inert Atmosphere->Add Catalyst and Solvent Heating Heat the reaction mixture to the specified temperature with stirring. Add Catalyst and Solvent->Heating Monitoring Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Cooling and Quenching Cool the reaction to room temperature and dilute with an organic solvent. Monitoring->Cooling and Quenching Extraction Wash with water and brine. Cooling and Quenching->Extraction Drying and Concentration Dry the organic layer and concentrate under reduced pressure. Extraction->Drying and Concentration Purification Purify the crude product by column chromatography. Drying and Concentration->Purification

Caption: General experimental workflow for Suzuki coupling.

Experimental Protocols

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature.[3] Below are standard protocols that can be adapted and optimized for specific substrates.

Protocol 1: Coupling with Aryl Bromides

This protocol is a general procedure for the coupling of this compound with various aryl bromides.

Reagents and Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 to 10:1 ratio)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.1 - 1.5 eq), and K₃PO₄ (2.0 - 3.0 eq).[3]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[3]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under the inert atmosphere.[3][5]

  • Add degassed 1,4-dioxane and water (in a 4:1 to 10:1 ratio).[3][5]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[3]

Protocol 2: Coupling with Aryl Chlorides

Aryl chlorides are often more challenging substrates for Suzuki coupling. This protocol utilizes a more active catalyst system.

Reagents and Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium catalyst system (e.g., Na₂PdCl₄/ligand, 0.1-1 mol%)

  • Base (e.g., K₂CO₃, 3.2 equivalents)

  • Solvent (e.g., n-butanol and water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask, combine the aryl chloride (1.0 eq), this compound (1.5 eq), and K₂CO₃ (3.2 eq).[4]

  • Prepare a catalyst stock solution of Na₂PdCl₄ and a suitable ligand in n-butanol.[4]

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed n-butanol and water to the reaction flask.[4]

  • Add the required volume of the catalyst stock solution.[4]

  • Heat the reaction mixture to 100 °C and stir for 12-14 hours.[4]

  • Monitor the reaction progress by GC.[4]

  • After completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound and its derivatives with various aryl halides.

Table 1: Suzuki Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-(bromomethyl)thiophenePd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901276
23-BromoanilinePd(dtbpf)Cl₂ (2)Et₃N (2)Kolliphor EL/H₂ORT196
34-BromoanisolePd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012-
44-BromotoluenePd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012-

Yields are for isolated products. Data adapted from multiple sources for illustrative purposes.[5][6]

Table 2: Suzuki Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyridineNa₂PdCl₄/Ligand (1)K₂CO₃ (3.2)n-BuOH/H₂O10012~99
23-ChloropyridineNa₂PdCl₄/Ligand (1)K₂CO₃ (3.2)n-BuOH/H₂O10012~99
34-ChlorotolueneNa₂PdCl₄/Ligand (1)K₂CO₃ (3.2)n-BuOH/H₂O10012~99
44-ChloroanisoleNa₂PdCl₄/Ligand (0.1)K₂CO₃ (3.2)n-BuOH/H₂O10012~99

Yields determined by GC. Data adapted from a study on aqueous n-butanol Suzuki coupling.[4]

Optimization of Reaction Conditions

Achieving high yields in Suzuki coupling reactions often requires optimization of several parameters.[7]

  • Catalyst: While Pd(PPh₃)₄ is a common choice, more specialized catalysts with bulky phosphine (B1218219) ligands can be more effective for challenging substrates.[3][8][9]

  • Base: The choice of base is crucial for the transmetalation step.[3] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used.[3] The solubility of the base can be enhanced by the addition of water.[10]

  • Solvent: A variety of solvents can be employed, often in aqueous mixtures to facilitate the dissolution of the inorganic base.[3] Common solvent systems include 1,4-dioxane/water, toluene/water, and n-butanol/water.[1][4]

  • Temperature: Reaction temperatures typically range from room temperature to 100 °C.[3][6] Higher temperatures may be required for less reactive aryl chlorides.[4]

  • Ligand: For challenging couplings, the use of specific phosphine ligands can significantly improve reaction efficiency.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly versatile method for the synthesis of thiophene-containing biaryl compounds. The protocols and data presented provide a solid foundation for researchers to develop and optimize these reactions for applications in drug discovery and materials science. Careful consideration of the reaction parameters is key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Thiophene-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of thiophene-2-boronic acid with various aryl halides. This reaction is a cornerstone in the synthesis of arylthiophenes, which are key structural motifs in numerous pharmaceuticals and functional materials. Particular attention is given to overcoming the challenges associated with the instability of this compound, such as protodeboronation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide in the presence of a base. The synthesis of 2-arylthiophenes via this method is of significant interest in drug discovery and materials science.

However, the practical application of this compound in these couplings can be challenging. The electron-rich nature of the thiophene (B33073) ring and the presence of the sulfur heteroatom can lead to catalyst inhibition.[1] Furthermore, this compound is particularly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of thiophene as a byproduct and reducing the yield of the desired coupled product.[1] The choice of an appropriate palladium catalyst system, including the palladium precursor and the ligand, as well as the reaction conditions, is therefore critical for a successful and high-yielding transformation. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, have shown great efficacy in promoting the desired cross-coupling over competing side reactions.[2]

Data Presentation: Comparison of Catalyst Systems

The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura cross-coupling of this compound with different aryl halides. The data has been compiled to provide a comparative overview of reaction conditions and yields.

Table 1: Coupling of this compound with Aryl Bromides

EntryAryl BromidePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (1.0)SPhos (2.0)K₃PO₄ (2.0)Toluene (B28343)/H₂O1001892
24-BromotoluenePd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (3.0)Dioxane80295
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3.0)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O801288
42-BromopyridinePd(dppf)Cl₂ (5.0)-K₂CO₃ (2.0)DME/H₂O851678

Table 2: Coupling of this compound with Aryl Chlorides

EntryAryl ChloridePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChloroacetophenonePd₂(dba)₃ (2.0)XPhos (4.0)K₃PO₄ (3.0)t-BuOH1002491
22-ChlorotoluenePd(OAc)₂ (1.5)RuPhos (3.0)K₃PO₄ (2.0)Dioxane/H₂O1101885
34-ChlorobenzonitrilePalladacycle Precatalyst (1.0)-Cs₂CO₃ (2.0)Toluene1001293
42-ChloropyridinePd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (3.0)n-Butanol/H₂O1002488

Experimental Protocols

The following are detailed protocols for representative Suzuki-Miyaura cross-coupling reactions of this compound.

Protocol 1: General Procedure for the Coupling of this compound with an Aryl Bromide using a Buchwald Ligand

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1.0 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2.0 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask with a septum or cap.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of the inert gas, add the degassed toluene and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath or using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylthiophene.

Protocol 2: Procedure for the Coupling of this compound with an Aryl Chloride

This protocol is adapted for the more challenging coupling with aryl chlorides.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4.0 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv), finely ground

  • Anhydrous, degassed tert-Butanol (t-BuOH) (5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl chloride, this compound, Pd(OAc)₂, XPhos, and finely ground K₃PO₄.

  • Seal the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) for three cycles.

  • Add the degassed t-BuOH via syringe under a positive pressure of the inert gas.

  • Heat the reaction mixture with vigorous stirring to 100 °C.

  • Monitor the reaction for completion using TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (15 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the pure 2-arylthiophene product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Combine Reactants: Aryl Halide, this compound, Pd Catalyst, Ligand, Base inert 2. Establish Inert Atmosphere (N₂ or Ar Purge) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify Troubleshooting_Logic start Low Yield of Desired Product check_byproduct Significant Thiophene Byproduct? start->check_byproduct protodeboronation Issue: Protodeboronation check_byproduct->protodeboronation Yes catalyst_issue Issue: Catalyst Inactivation or Low Reactivity check_byproduct->catalyst_issue No solution1 Action: Use Milder Base (e.g., K₂CO₃, KF) protodeboronation->solution1 solution2 Action: Lower Reaction Temperature protodeboronation->solution2 solution3 Action: Use Highly Active Catalyst (e.g., Pd/Buchwald Ligand) to accelerate coupling protodeboronation->solution3 solution4 Action: Screen Different Ligands (e.g., SPhos, XPhos, RuPhos) catalyst_issue->solution4 solution5 Action: Ensure Anhydrous and Degassed Solvents/Reagents catalyst_issue->solution5 solution6 Action: Increase Catalyst Loading catalyst_issue->solution6

References

Application Notes and Protocols for Suzuki Reactions with Thiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting optimal bases and solvents for Suzuki-Miyaura cross-coupling reactions involving thiophene-2-boronic acid. This document includes tabulated data from various literature sources, detailed experimental protocols, and visualizations to aid in reaction optimization and execution.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Thiophene-containing biaryl structures are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials, making the Suzuki coupling of this compound a critical transformation. However, heteroaromatic boronic acids like this compound can present unique challenges, including competitive protodeboronation and catalyst inhibition.[2] Careful selection of the base and solvent system is therefore crucial for achieving high yields and reaction efficiency.

Key Considerations for Base and Solvent Selection

The choice of base and solvent in a Suzuki reaction is interdependent and critical for success. The base activates the boronic acid for transmetalation, while the solvent influences the solubility of reactants, catalyst stability, and reaction kinetics.[1][3]

Bases: A variety of inorganic and organic bases have been successfully employed. The basicity and solubility of the base are key factors.

  • Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used, offering a good balance of reactivity and handling.

  • Phosphates (e.g., K₃PO₄): Often effective, particularly with more challenging substrates.

  • Hydroxides (e.g., NaOH, KOH): Strong bases that can be effective but may promote side reactions.

  • Fluorides (e.g., KF, CsF): Can be effective, particularly in anhydrous conditions, by activating the boronic acid through the formation of a trifluoroborate salt.[1]

Solvents: The solvent system must solubilize the reactants and the catalyst. Aqueous solvent mixtures are often beneficial for Suzuki couplings of heteroaryl boronic acids.[4][5]

  • Ethers (e.g., 1,4-dioxane, THF): Frequently used, often in combination with water.

  • Alcohols (e.g., n-butanol, ethanol): Can be effective solvents, particularly in aqueous mixtures.[4]

  • Aromatic Hydrocarbons (e.g., Toluene): A common choice, though often less effective than ethereal or alcoholic solvents for this specific application.

  • Amides (e.g., DMF): Can be used, but may be more difficult to remove during workup.

Data Presentation: Base and Solvent Effects

The following tables summarize the results of Suzuki-Miyaura coupling reactions between this compound and various aryl halides under different base and solvent conditions.

Table 1: Suzuki Coupling of this compound with Aryl Bromides

EntryAryl BromideBaseSolventCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
14-BromoanisoleK₂CO₃Dioxane/H₂O (1:1)Pd(OAc)₂ / SPhos100349[2]
24-BromoanisoleK₃PO₄DioxaneXPhos Pd G2400.5>95[2]
32-BromoanilineEt₃NKolliphor EL/H₂OPd(dtbpf)Cl₂RT0.2598[6]
43-BromoanilineEt₃NKolliphor EL/H₂OPd(dtbpf)Cl₂RT196[6]
54-BromoanilineEt₃NKolliphor EL/H₂OPd(dtbpf)Cl₂RT0.2595[6]

Table 2: Suzuki Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideBaseSolventCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
14-ChloroacetophenoneK₃PO₄n-Butanol/H₂OPd(OAc)₂ / Fluorenylphosphine1101698[4][5]
22-ChloropyridineK₃PO₄n-Butanol/H₂OPd(OAc)₂ / Fluorenylphosphine1101695[4][5]
34-ChlorotolueneK₃PO₄n-Butanol/H₂OPd(OAc)₂ / Fluorenylphosphine1101696[4][5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide in an Aqueous Medium

This protocol is adapted from a procedure utilizing a micellar aqueous system, which offers a greener and often more efficient alternative to traditional organic solvents.[6]

Materials:

Procedure:

  • To a suitable reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and Pd(dtbpf)Cl₂ (0.02 mmol).

  • Add the 1.97% aqueous Kolliphor EL solution (4 mL).

  • Add triethylamine (2.0 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 15-60 minutes.[6]

  • Upon completion, add ethanol (approximately 20 mL) until the reaction mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane as the eluent to afford the desired biaryl product.

Protocol 2: General Procedure for Suzuki Coupling of this compound with an Aryl Chloride in Aqueous n-Butanol

This protocol is effective for less reactive aryl chlorides and utilizes a biphasic solvent system that facilitates product separation.[4][5]

Materials:

  • Aryl chloride (1.0 mmol)

  • This compound (1.5 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 mmol)

  • Di(1-adamantyl)-n-butylphosphine (or other suitable fluorenylphosphine ligand) (0.02 mmol)

  • n-Butanol (3 mL)

  • Deionized water (3 mL)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction tube equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.01 mmol), and the phosphine (B1218219) ligand (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add n-butanol (3 mL) and deionized water (3 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, add ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base_Activation Base Th_BOH2 Th-B(OH)2 Boronate Th-B(OH)3- Th_BOH2->Boronate Base Boronate->Transmetalation PdII_Th_complex Ar-Pd(II)Ln-Th Transmetalation->PdII_Th_complex RedElim Reductive Elimination PdII_Th_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Th RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: Aryl Halide, this compound, Base, Catalyst, Ligand Start->Reagents Solvent Add Solvent System (e.g., Dioxane/Water) Reagents->Solvent Inert Degas and place under Inert Atmosphere Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify Analyze Characterization of Product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using Thiophene-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated polymers, particularly those based on polythiophene and its derivatives, are a cornerstone of modern organic electronics. Their unique optical and electronic properties make them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (FETs), and chemical sensors.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these polymers, offering a robust route to well-defined architectures with tunable properties.[4][5] This document provides detailed protocols and application notes for the synthesis of conjugated polymers utilizing thiophene-2-boronic acid and its derivatives as key monomers.

This compound is a readily available and versatile building block for these polymerizations.[6][7] The Suzuki polycondensation of this compound derivatives with dihaloaromatic comonomers, catalyzed by a palladium complex, allows for the formation of carbon-carbon bonds to construct the polymer backbone. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high molecular weight polymers with the desired regioregularity and, consequently, optimized electronic and optical properties.[4][8]

Key Applications of Polythiophenes

Polythiophene-based conjugated polymers are valued for their:

  • Good thermal and environmental stability. [3]

  • Tunable electronic and optical properties through chemical modification of the thiophene (B33073) monomer.[1]

  • Solution processability , enabling the fabrication of large-area and flexible electronic devices.

These properties have led to their use in a variety of applications:

  • Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting layers.[2]

  • Organic Solar Cells: As the light-absorbing, electron-donating material in the active layer.[2][9]

  • Field-Effect Transistors (FETs): As the semiconducting channel material.

  • Sensors: For the detection of various chemical and biological species.[1][3]

  • Electrochromic Devices: Where the polymer changes color upon the application of an electrical potential.[2][3]

Experimental Protocols

General Considerations

The Suzuki-Miyaura polycondensation is sensitive to oxygen and moisture. Therefore, all reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The purity of the monomers, catalyst, and base is critical for achieving high molecular weight polymers.

Synthesis of a Poly(thiophene-fluorene) Copolymer via Suzuki Polycondensation

This protocol describes a general procedure for the synthesis of an alternating copolymer of thiophene and fluorene, a common architecture for high-performance organic electronic materials.

Materials:

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas supply (argon or nitrogen) with manifold

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Monomer and Catalyst Preparation:

    • In a Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), thiophene-2,5-diboronic acid pinacol ester (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.08 mmol, 8 mol%).

    • Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free environment.

  • Reaction Setup:

    • Add anhydrous toluene (20 mL) to the flask via syringe.

    • Prepare a 2 M aqueous solution of potassium carbonate. Degas the solution by bubbling with inert gas for at least 30 minutes.

    • Add the degassed potassium carbonate solution (5 mL) to the reaction mixture.

  • Polymerization:

    • Heat the reaction mixture to 90-95 °C with vigorous stirring under a continuous flow of inert gas.

    • The reaction progress can be monitored by the increasing viscosity of the solution. The polymerization is typically allowed to proceed for 24-48 hours.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of vigorously stirred methanol (e.g., 500 mL).

    • Collect the precipitated polymer by filtration.

  • Purification by Soxhlet Extraction:

    • Further purify the polymer by Soxhlet extraction to remove oligomers and catalyst residues.

    • Sequentially extract with methanol, acetone, and hexane to remove low molecular weight fractions.

    • The desired polymer is then extracted with a good solvent such as chloroform (B151607) or chlorobenzene.

    • Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol.

    • Collect the final polymer by filtration and dry under vacuum.

Data Presentation

The properties of conjugated polymers synthesized via Suzuki polycondensation can vary significantly depending on the monomers and reaction conditions used. The following table summarizes typical data for polythiophene derivatives.

PolymerComonomerMn (kDa)Mw (kDa)PDI (Mw/Mn)λmax (abs, nm)λmax (em, nm)
Poly(3-hexylthiophene) (P3HT)N/A (via GRIM)15 - 5030 - 1001.5 - 2.5450 - 520550 - 650
Poly(fluorene-alt-thiophene)9,9-dioctylfluorene10 - 4020 - 801.8 - 2.5380 - 420450 - 550
Poly(benzothiadiazole-alt-thiophene)4,7-dibromobenzothiadiazole15 - 6035 - 1502.0 - 3.0480 - 550580 - 700

Note: Mn (Number Average Molecular Weight), Mw (Weight Average Molecular Weight), PDI (Polydispersity Index), λmax (abs) (Maximum UV-Vis Absorption Wavelength), λmax (em) (Maximum Photoluminescence Emission Wavelength). Data is representative and can vary based on specific synthetic conditions.

Visualization of Key Processes

Suzuki-Miyaura Polycondensation Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura polycondensation.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdBr Ar-Pd(II)-Br (Ln) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)-Ar' (Ln) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration of Catalyst ArAr Ar-Ar' (Polymer) RedElim->ArAr ArBOH2 Ar'-B(OR)2 ArBOH2->Transmetal Base ArX Ar-X Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura polycondensation.

Experimental Workflow: From Monomers to Characterization

This diagram outlines the typical workflow for the synthesis and characterization of conjugated polymers.

Experimental_Workflow Monomers Monomers (this compound derivative & Dihaloaromatic) Polymerization Suzuki Polycondensation (Pd Catalyst, Base, Solvent) Monomers->Polymerization Isolation Work-up and Precipitation Polymerization->Isolation Purification Soxhlet Extraction Isolation->Purification Polymer Purified Conjugated Polymer Purification->Polymer Characterization Characterization Polymer->Characterization Structural Structural Analysis (NMR, FT-IR) Characterization->Structural MolecularWeight Molecular Weight Determination (GPC) Characterization->MolecularWeight Optical Optical Properties (UV-Vis, Photoluminescence) Characterization->Optical Thermal Thermal Properties (TGA, DSC) Characterization->Thermal

References

Application Notes and Protocols: Thiophene-2-Boronic Acid in the Synthesis of Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of organic semiconductors utilizing thiophene-2-boronic acid and its derivatives. The focus is on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds, which is extensively employed in the synthesis of conjugated polymers for various organic electronic applications, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1]

Introduction

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. This compound is a key building block in the synthesis of these materials, enabling the precise construction of complex macromolecular architectures through palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling, in particular, offers high tolerance to a wide range of functional groups and is a preferred method for synthesizing donor-acceptor (D-A) copolymers, where the electronic properties can be finely tuned to optimize device performance.

Synthesis Pathway: Suzuki-Miyaura Polycondensation

The general scheme for the synthesis of a thiophene-based donor-acceptor copolymer via Suzuki-Miyaura polycondensation is illustrated below. This reaction typically involves the coupling of a thiophene (B33073) boronic acid or its ester derivative with a halogenated comonomer in the presence of a palladium catalyst and a base.

Suzuki_Polycondensation cluster_reactants Reactants cluster_conditions Reaction Conditions Thiophene Boronic Acid Derivative Thiophene Boronic Acid Derivative Polymerization Suzuki-Miyaura Polycondensation Thiophene Boronic Acid Derivative->Polymerization Dihalogenated Comonomer Dihalogenated Comonomer Dihalogenated Comonomer->Polymerization Pd Catalyst Pd Catalyst Pd Catalyst->Polymerization Base Base Base->Polymerization Solvent Solvent Solvent->Polymerization Conjugated Copolymer Conjugated Copolymer Polymerization->Conjugated Copolymer

Caption: General scheme of Suzuki-Miyaura polycondensation.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of thiophene-based copolymers. Protocol 1 describes a typical Suzuki-Miyaura polymerization, while Protocol 2 outlines the purification and characterization workflow.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer

This protocol is a representative procedure for the synthesis of a poly[2,7-(9,9-di-octyl-fluorene)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole] (PFDTBT) copolymer via Suzuki-Miyaura coupling.[2]

Materials:

  • 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) (Monomer 1)

  • 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (Monomer 2)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), 2 M aqueous solution

  • Phenylboronic acid

  • Toluene (B28343) (anhydrous)

  • Methanol

  • Acetone

  • Hexane

  • Chloroform (B151607)

Procedure:

  • In a nitrogen-filled glovebox, add 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) (1 mmol), 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (1 mmol), and Pd(PPh₃)₄ (0.020 g) to a round-bottom flask.[2]

  • Add 12 mL of anhydrous toluene and 8 mL of a 2 M potassium carbonate solution to the flask.[2]

  • Stir the mixture vigorously at 85–90 °C for 48 hours under a nitrogen atmosphere.[2]

  • To terminate the polymerization, add a solution of phenylboronic acid in toluene to the reaction mixture and continue stirring at the same temperature for an additional 24 hours.[2]

  • Cool the reaction mixture to room temperature and precipitate the crude polymer by pouring it into cold methanol.[2]

  • Filter the precipitate and dry it under vacuum.

  • The resulting red solid is purified by Soxhlet extraction using acetone, hexane, and chloroform sequentially to remove catalyst residues, unreacted monomers, and oligomers.[2]

  • The final copolymer is collected from the chloroform fraction.[2]

Protocol 2: Polymer Purification and Characterization Workflow

Purification_Characterization cluster_purification Purification cluster_characterization Characterization Precipitation Precipitation Soxhlet Extraction Soxhlet Extraction Precipitation->Soxhlet Extraction Purified Polymer Purified Polymer Soxhlet Extraction->Purified Polymer GPC GPC (Mn, Mw, PDI) TGA TGA (Thermal Stability) UV_Vis UV-Vis Spectroscopy (Optical Bandgap) CV Cyclic Voltammetry (HOMO/LUMO) Crude Polymer Crude Polymer Crude Polymer->Precipitation Purified Polymer->GPC Purified Polymer->TGA Purified Polymer->UV_Vis Purified Polymer->CV

Caption: Workflow for polymer purification and characterization.

Quantitative Data

The following tables summarize key quantitative data for various thiophene-based copolymers synthesized using Suzuki-Miyaura and other cross-coupling methods.

Table 1: Molecular Weight and Polydispersity of Thiophene-Based Copolymers
CopolymerSynthesis MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)Reference
PFDTBT (P1)Suzuki-Miyaura---[2]
PFDTBT (P2)Suzuki-Miyaura12.0-1.2[2]
PFDTBT (P3)Suzuki-Miyaura29.0-1.1[2]
P2Stille---[3]
PTBzT2-C12Stille---[4]
PBDT-TITStille---[5]

Note: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), PDI (Polydispersity Index).

Table 2: Optical and Electrochemical Properties of Thiophene-Based Copolymers
CopolymerOptical Bandgap (eV)HOMO (eV)LUMO (eV)Reference
P2---[3]
PTBzT2-C121.88-5.3-[4]
P(Qx8O-T)-~-5.4-[6]
PBDT-TIT---[5]
DTT-based polymer--5.51-3.48[7]
DTT-based polymer (Thiazole bridge)--5.57-3.58[7]

Note: HOMO (Highest Occupied Molecular Orbital), LUMO (Lowest Unoccupied Molecular Orbital).

Table 3: Performance of Organic Solar Cells (OSCs) Fabricated with Thiophene-Based Copolymers
Copolymer:Acceptor BlendPCE (%)Voc (V)Jsc (mA/cm²)FFReference
P2:PC₇₁BM8.27---[3]
PTBzT2-C12:PCBM (1:4)1.00.74--[4]
P(Qx8O-T):P(NDIDEG-T)2.27~0.8--[6]
PBDT-TIT:PC₆₁BM4.220.797.870.68[5]
DTT-based polymer:Fullerene5.410.8711.040.57[7]
DTT-based polymer (Thiazole bridge):Fullerene6.200.9512.010.54[7]

Note: PCE (Power Conversion Efficiency), Voc (Open-circuit Voltage), Jsc (Short-circuit Current Density), FF (Fill Factor).

Conclusion

This compound and its derivatives are indispensable reagents for the synthesis of high-performance organic semiconductors. The Suzuki-Miyaura polycondensation provides a robust and versatile route to a wide array of conjugated polymers with tunable electronic and optical properties. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers engaged in the design and synthesis of novel materials for organic electronic devices. Further optimization of reaction conditions and molecular design holds the promise of even higher device efficiencies in the future.

References

Applications of Thiophene-2-boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-boronic acid has emerged as a critical and versatile building block in medicinal chemistry, primarily owing to its utility in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of thiophene-containing compounds with significant biological activities. The thiophene (B33073) motif is a well-established pharmacophore present in numerous approved drugs and clinical candidates, recognized for its ability to modulate the pharmacological properties of molecules.[1] This document provides detailed application notes on the use of this compound in the development of anticancer, antimicrobial, and enzyme-inhibiting agents, complete with experimental protocols and visual diagrams of relevant pathways and workflows.

Anticancer Applications

This compound is extensively used to synthesize novel compounds with potent anticancer activity. These derivatives have been shown to target various key signaling pathways and proteins involved in cancer progression, such as receptor tyrosine kinases (EGFR, VEGFR-2), downstream signaling molecules (AKT, PI3K/mTOR), and tubulin.[2][3][4][5]

Quantitative Data: Anticancer Activity of this compound Derivatives
Compound ClassTarget Cell Line/EnzymeIC50 (µM)Reference
Thieno[2,3-d][6][7][8]triazine and Acetamide DerivativesH1299 (Lung Cancer)0.012 - 0.054[3]
Fused Thiophene-Benzimidazole HybridsPANC-1 (Pancreatic Cancer)0.067[9]
Fused Thiophene-Benzimidazole HybridsA549 (Lung Cancer)0.82[9]
Pyrazole–Thiophene Hybrid DerivativesMCF-7 (Breast Cancer)6.57[10]
Pyrazole–Thiophene Hybrid DerivativesHepG2 (Liver Cancer)8.86[10]
2-(Thiophen-2-yl)-1,3,5-triazine DerivativesA549 (Lung Cancer)0.20[4]
2-(Thiophen-2-yl)-1,3,5-triazine DerivativesMCF-7 (Breast Cancer)1.25[4]
2-(Thiophen-2-yl)-1,3,5-triazine DerivativesHela (Cervical Cancer)1.03[4]
Thienopyrimidine Derivative 3b HepG2 (Liver Cancer)3.105[2]
Thienopyrimidine Derivative 3b PC-3 (Prostate Cancer)2.15[2]
Thienopyrrole Derivative 4c HepG2 (Liver Cancer)3.023[2]
Thienopyrrole Derivative 4c PC-3 (Prostate Cancer)3.12[2]
Thiophene Carboxamide Derivative 2b Hep3B (Liver Cancer)5.46[11]
Thiophene Carboxamide Derivative 2e Hep3B (Liver Cancer)12.58[11]
Thiophene-based Combretastatin (B1194345) A-4 Analogue 1312 SGC-7901 (Gastric Cancer)0.340[12]
Thiophene-based Combretastatin A-4 Analogue 1312 HT-29 (Colon Cancer)0.360[12]
Signaling Pathway: EGFR/VEGFR-2 Inhibition

Many anticancer compounds synthesized using this compound target receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Pathway Ligand Growth Factor (EGF/VEGF) Receptor EGFR / VEGFR-2 Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates Angiogenesis Angiogenesis Receptor->Angiogenesis AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiophene-based Inhibitor Inhibitor->Receptor Inhibits

Caption: EGFR/VEGFR-2 Signaling Pathway Inhibition.

Antimicrobial Applications

This compound serves as a precursor for the synthesis of novel antimicrobial agents. Thiophene derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.[13][14][15][16][17]

Quantitative Data: Antimicrobial Activity of this compound Derivatives
Compound ClassTarget OrganismMIC (µg/mL)Reference
4-Arylthiophene-2-carbaldehyde 2d Pseudomonas aeruginosa29.7 (IC50)[6][8]
Thiophene Derivative S1 Bacillus subtilis0.81 (µM/ml)[14]
Thiophene Derivative S1 Staphylococcus aureus0.81 (µM/ml)[14]
Thiophene Derivative S1 Escherichia coli0.81 (µM/ml)[14]
Thiophene Derivative S4 Aspergillus niger0.91 (µM/ml)[14]
Thiophene Derivative S4 Candida albicans0.91 (µM/ml)[14]
Thiophene Derivative 4 Colistin-Resistant A. baumannii16 (MIC50)[16]
Thiophene Derivative 5 Colistin-Resistant A. baumannii16 (MIC50)[16]
Thiophene Derivative 8 Colistin-Resistant A. baumannii32 (MIC50)[16]
Thiophene Derivative 4 Colistin-Resistant E. coli8 (MIC50)[16]
Thiophene Derivative 5 Colistin-Resistant E. coli32 (MIC50)[16]
Thiophene Derivative 8 Colistin-Resistant E. coli32 (MIC50)[16]
Benzo[b]thiophene DerivativesCandida species32 - 64[17]
Benzo[b]thiophene DerivativesE. coli (with PMB)8 - 64[17]

Enzyme Inhibition

Compounds derived from this compound have been investigated as potent inhibitors of various enzymes, including β-lactamases and urease. Boronic acids, in general, are known to act as transition state analogs, leading to potent and often reversible inhibition of target enzymes.[18][19]

Quantitative Data: Enzyme Inhibitory Activity of this compound Derivatives
CompoundTarget EnzymeIC50 / KiReference
S02030 (Thiophene-containing BATSI)CTX-M-96 β-lactamase2 nM (IC50)[18]
S02030 (Thiophene-containing BATSI)KPC-2 β-lactamase80 nM (IC50)[18]
4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde 2i Urease27.1 µg/mL (IC50)[6][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling using this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, n-butanol/water in a 4:1 to 10:1 ratio)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or equivalent reaction vessel

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[7]

Suzuki_Workflow Start Start Setup Combine Reactants: Aryl Halide, this compound, Base Start->Setup Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent React Heat and Stir (80-100 °C) Solvent->React Monitor Monitor Reaction Progress (TLC/GC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R-Pd(II)-X L2 Pd0->PdII Transmetal Transmetalation PdII_R_R1 R-Pd(II)-R' L2 PdII->PdII_R_R1 PdII_R_R1->Pd0 RedElim Reductive Elimination Product Ar-Thiophene PdII_R_R1->Product ArX Ar-X ArX->Pd0 Boronic Thiophene-B(OH)2 Boronic->PdII Base Base Base->PdII

References

Application Notes and Protocols: Thiophene-2-boronic acid pinacol ester in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiophene-2-boronic acid pinacol (B44631) ester in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of a wide array of thiophene-containing compounds, which are pivotal in materials science and medicinal chemistry.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This compound pinacol ester is a key reagent in this reaction, serving as a stable, easy-to-handle source of a thiophenyl nucleophile. Its application facilitates the synthesis of aryl- and heteroaryl-substituted thiophenes, which are common structural motifs in conjugated polymers, organic electronics, and pharmacologically active molecules.[1][2][3] The reaction's tolerance to a broad range of functional groups makes it a valuable tool in complex molecule synthesis.[4]

Key Applications

  • Synthesis of Conjugated Polymers: Thiophene-containing polymers are of significant interest for applications in organic electronics. The Suzuki polycondensation of thiophene-bis(boronic esters) with aryl dihalides is a key method for creating these materials.[1][2]

  • Drug Discovery and Development: The thiophene (B33073) moiety is a common scaffold in many pharmaceutical compounds. The Suzuki coupling with this compound pinacol ester allows for the straightforward introduction of this heterocycle into potential drug candidates. For instance, it has been used in the synthesis of novel compounds screened for antibacterial, anti-urease, and nitric oxide scavenging activities.[4]

  • Fine Chemical Synthesis: This reagent is also crucial for the synthesis of various fine chemicals and intermediates, such as 2-arylpyridines and arylthiophene-2-carbaldehydes.[4][5][6]

Data Presentation: Reaction Condition Optimization

The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. Below are tables summarizing various reaction conditions and their corresponding yields for the coupling of this compound pinacol ester with different coupling partners.

Table 1: Suzuki Coupling of this compound pinacol ester with Aryl Halides

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄-K₂CO₃Toluene/DMA/H₂O1001685[7]
Pyridine-2-sulfonyl fluoride (B91410)Pd(dppf)Cl₂ (10)dppfNa₃PO₄Dioxane/H₂O (4:1)1001677[5][6]
4,7-dibromo-2,1,3-benzothiadiazolePd(OAc)₂ (4)P(o-tolyl)₃Na₂CO₃ (2M aq.)Toluene952473.7[8]
5-bromothiophene-2-carboxylatePd(PPh₃)₄--1,4-dioxane (B91453)/H₂O (4:1)90-71.5-80.2[9]
4-bromobenzonitrilePd₂(dba)₃ / L1L1K₃PO₄Toluene1100.25>99[10]

Table 2: Effect of Water and Temperature on the Suzuki Coupling of Pyridine-2-sulfonyl fluoride with this compound pinacol ester

SolventTemperature (°C)Yield (%)Reference
Dry Dioxane65~30[5][6]
Dry Dioxane80~45[5][6]
Dry Dioxane100~60[5][6]
Dioxane/H₂O (4:1)65~55[5][6]
Dioxane/H₂O (4:1)80~70[5][6]
Dioxane/H₂O (4:1)10077[5][6]

Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), and solvent (1 mL).[5][6] The presence of water can facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid, potentially increasing the reaction efficiency.[5][11]

Experimental Protocols

Below are representative protocols for Suzuki coupling reactions involving this compound pinacol ester.

Protocol 1: General Procedure for the Synthesis of 2-Arylthiophenes

This protocol is adapted from the synthesis of pentyl 5-arylthiophene-2-carboxylate derivatives.[9]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio to the flask. The solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per 1 mmol of aryl bromide).

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for the required time (typically monitored by TLC or LC-MS until completion, e.g., 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylthiophene.

Protocol 2: Synthesis of 2-(Thiophen-2-yl)pyridine

This protocol is based on the coupling of pyridine-2-sulfonyl fluoride (PyFluor) with this compound pinacol ester.[5][6]

Materials:

  • Pyridine-2-sulfonyl fluoride (PyFluor) (1.0 equiv, 0.3 mmol)

  • This compound pinacol ester (1.5 equiv, 0.45 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.1 equiv, 0.03 mmol)

  • Sodium phosphate (B84403) (Na₃PO₄) (3.0 equiv, 0.9 mmol)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere glovebox or Schlenk line

  • Sealed reaction vial

Procedure:

  • In a glovebox or under an inert atmosphere, add PyFluor (0.3 mmol), this compound pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol) to a 1-dram vial.

  • Add 0.8 mL of dioxane and 0.2 mL of water to the vial.

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16 hours.

  • Cool the reaction to room temperature.

  • The reaction mixture can be analyzed by HPLC or ¹H NMR using an internal standard to determine the yield.

  • For isolation, dilute the reaction mixture with water and extract with a suitable organic solvent. Purify by standard chromatographic methods.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X (Aryl Halide) RX->OxAdd BoronicEster R'-B(OR)₂ (Thiophene-2-boronic acid pinacol ester) Base Base (e.g., K₂CO₃, Na₃PO₄) BoronicEster->Base Borate [R'-B(OR)₂(OH)]⁻ Base->Borate Borate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The diagram below outlines a typical experimental workflow for performing and analyzing a Suzuki coupling reaction.

Experimental_Workflow A Reactant & Reagent Weighing (Aryl Halide, Boronic Ester, Base, Catalyst) B Reaction Setup (Inert Atmosphere, Solvent Addition) A->B C Heating & Stirring (Reaction Monitoring via TLC/LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Final Product F->G

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols: Copper-Catalyzed Nitration of Thiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic nitro compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The development of efficient and selective nitration methods is therefore of significant interest. Traditional nitration methods often rely on harsh acidic conditions (e.g., a mixture of nitric acid and sulfuric acid), which can be incompatible with sensitive functional groups and often lead to issues with regioselectivity and the formation of unwanted byproducts.[1][2]

Copper-catalyzed ipso-nitration of arylboronic acids has emerged as a mild and efficient alternative for the synthesis of nitroaromatics.[1][3][4] This methodology offers several advantages, including the use of readily available and inexpensive copper catalysts, mild reaction conditions, and good functional group tolerance.[1][4] This document provides a detailed protocol for the copper-catalyzed nitration of thiophene-2-boronic acid, a key building block in medicinal chemistry.

Principle of the Reaction

The copper-catalyzed nitration of this compound involves the ipso-substitution of the boronic acid group with a nitro group. The reaction is typically carried out in the presence of a copper catalyst, a nitrite (B80452) salt as the nitrating agent, and a suitable solvent. The mechanism is believed to involve a transmetalation step where the aryl group from the boronic acid is transferred to the copper center, followed by reaction with the nitrating species.

Experimental Protocols

General Procedure for the Copper-Catalyzed Nitration of this compound

This protocol is a general guideline based on procedures reported for the copper-catalyzed nitration of various arylboronic acids.[1][3][4] Optimization of reaction conditions may be necessary for specific applications.

Materials:

  • This compound

  • Copper(I) oxide (Cu₂O) or other suitable copper catalyst

  • Sodium nitrite (NaNO₂) or other nitrite salt

  • 1,10-Phenanthroline (B135089) (or other suitable ligand)

  • Solvent (e.g., DMSO, DMF, or a mixture of solvents)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and equipment for extraction and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), copper(I) oxide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Add the solvent (e.g., 5 mL of DMSO).

  • Add sodium nitrite (1.5 mmol, 1.5 equivalents).

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (e.g., 20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired 2-nitrothiophene.

Data Presentation

The following table summarizes typical reaction conditions and yields for the copper-catalyzed nitration of arylboronic acids, which can be considered as a starting point for the optimization of the nitration of this compound.

CatalystLigandNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Cu₂O1,10-PhenanthrolineNaNO₂DMSO8012Moderate to Good[3]
Cu(OAc)₂PyridineKNO₂DMF10024Moderate to Good[1]
CuBrNonet-BuONOCH₃CN608GoodNot explicitly found

Note: The yields are generalized from the literature on various arylboronic acids and may vary for this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product reagents Combine: This compound Cu Catalyst Ligand Solvent add_nitrite Add Nitrating Agent (e.g., NaNO₂) reagents->add_nitrite heat Heat and Stir (e.g., 80-100 °C) add_nitrite->heat Start Reaction monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product 2-Nitrothiophene purify->product

Caption: Experimental workflow for the copper-catalyzed nitration of this compound.

References

Application Notes and Protocols: Thiophene-2-Boronic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-boronic acid and its derivatives have emerged as a versatile class of organic compounds with significant potential in the development of advanced Organic Light-Emitting Diodes (OLEDs). Their unique electronic and photophysical properties, stemming from the electron-rich thiophene (B33073) ring and the electron-accepting boronic acid group, make them excellent building blocks for various components within an OLED device. These derivatives are particularly valuable in creating donor-π-acceptor (D-π-A) architectures, which are crucial for achieving high-performance electroluminescence. The tunable nature of these molecules allows for the fine-tuning of emission colors, enhancement of charge transport, and improvement of overall device efficiency and stability.[1][2][3] This document provides detailed application notes, experimental protocols, and performance data for the utilization of this compound derivatives in OLEDs.

Applications in OLEDs

This compound derivatives are instrumental in several key aspects of OLED technology:

  • Emissive Layer (EML) Materials: As highly fluorescent materials, they can be used as the primary light-emitting dopants in the EML. The D-π-A structure facilitates efficient intramolecular charge transfer, leading to high photoluminescence quantum yields.

  • Host Materials: Certain derivatives can serve as host materials in the EML for phosphorescent or other fluorescent emitters, facilitating energy transfer and preventing concentration quenching.

  • Charge Transport Layers: The inherent electronic properties of thiophene derivatives allow for their application in hole transport layers (HTLs) and electron transport layers (ETLs), contributing to balanced charge injection and transport within the device.[4] The presence of the sulfur atom in the thiophene ring enhances electron mobility, which is beneficial for efficient electron transport.[4]

  • Conjugated Polymers: Thiophene-2-boronic acids are key monomers in the synthesis of conjugated polymers via Suzuki polycondensation.[5] These polymers are essential for creating solution-processable OLEDs, enabling low-cost and large-area device fabrication.[5]

Performance Data of OLEDs Incorporating this compound Derivatives

The performance of OLEDs is critically dependent on the molecular design of the organic materials used. The following table summarizes key performance metrics of a representative OLED device utilizing a donor-π-acceptor type molecule, DMB-TT-TPA, which incorporates thiophene and boron moieties.

CompoundRole in OLEDMax. Luminance (cd/m²)Max. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Turn-on Voltage (V)CIE Coordinates (x, y)Emission Color
DMB-TT-TPA Emitter7524.616.7010.62.9(0.16, 0.51)Green

Data sourced from a study on a solution-processed OLED employing DMB-TT-TPA as the emitter.

Experimental Protocols

Protocol 1: Synthesis of a Donor-π-Acceptor (D-π-A) Molecule (DMB-TT-TPA)

This protocol describes the synthesis of a representative D-π-A molecule, DMB-TT-TPA, which comprises a triphenylamine (B166846) donor, a thieno[3,2-b]thiophene (B52689) π-bridge, and a dimesitylboron acceptor.

Materials:

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2-(4-(diphenylamino)phenyl)-5-bromothieno[3,2-b]thiophene (1.0 eq), (4-(dimesitylboryl)phenyl)boronic acid (1.2 eq), and triphenylphosphine (0.1 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask. Then, add a 2 M aqueous solution of potassium carbonate (4.0 eq).

  • Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 30 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane (B109758) or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/dichloromethane gradient) to yield the pure DMB-TT-TPA product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a multilayer OLED device using a this compound derivative as the emissive layer via spin-coating.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Solution of the emissive layer material (e.g., DMB-TT-TPA in chlorobenzene)

  • Electron Transport Layer (ETL) material solution (e.g., TPBi in a suitable solvent)

  • Hole Transport Layer (HTL) material solution (optional, as PEDOT:PSS can serve this role)

  • Lithium fluoride (B91410) (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

  • UV-Ozone cleaner

  • Glovebox with an inert atmosphere (N₂)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat them with UV-Ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes on a hotplate.

  • Emissive Layer (EML) Deposition: Prepare a solution of the this compound derivative (e.g., 10 mg/mL of DMB-TT-TPA in chlorobenzene). Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal the substrate at 80 °C for 10 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the ETL material solution (e.g., TPBi) onto the EML. Anneal the substrate according to the material's specifications.

  • Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) through a shadow mask to define the cathode and the active area of the device. The deposition should be carried out under high vacuum (< 10⁻⁶ Torr).

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

  • Characterization: Test the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and efficiency of the fabricated OLED device using a source meter and a spectroradiometer.

Visualizations

Synthesis Pathway of DMB-TT-TPA

G Synthesis of DMB-TT-TPA via Suzuki Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant_A 2-(4-(diphenylamino)phenyl)-5-bromothieno[3,2-b]thiophene Product DMB-TT-TPA Reactant_A->Product Suzuki Coupling Reactant_B (4-(dimesitylboryl)phenyl)boronic acid Reactant_B->Product Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene/Ethanol/H₂O Solvent->Product

Caption: Synthetic route for DMB-TT-TPA.

OLED Fabrication Workflow

G Solution-Processed OLED Fabrication Workflow Start ITO Substrate Cleaning HIL Spin-coat PEDOT:PSS (HIL) Start->HIL EML Spin-coat Thiophene Derivative (EML) HIL->EML ETL Spin-coat ETL EML->ETL Cathode Thermal Evaporation of LiF/Al (Cathode) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation End Device Characterization Encapsulation->End

Caption: OLED fabrication workflow.

Charge Transport Mechanism in a D-π-A based OLED

G Charge Injection and Recombination in an OLED cluster_device OLED Device Structure Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Transport EML Emissive Layer (EML) (Thiophene Derivative) HTL->EML Transport Recombination Exciton Formation (Recombination) EML->Recombination ETL Electron Transport Layer (ETL) ETL->EML Transport Cathode Cathode (Al) Cathode->ETL Transport Hole_Injection Hole (h⁺) Injection Hole_Injection->Anode Electron_Injection Electron (e⁻) Injection Electron_Injection->Cathode Light_Emission Light Emission (Photon) Recombination->Light_Emission

Caption: Charge transport in an OLED.

References

Microwave-Assisted Suzuki Coupling of Thiophene-2-boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[1] Its application in the synthesis of biaryl and heteroaryl structures is of paramount importance in medicinal chemistry and materials science.[1] Thiophene-containing biaryl scaffolds are prevalent in a wide range of pharmaceuticals and functional materials. The microwave-assisted Suzuki coupling of Thiophene-2-boronic acid offers a rapid and efficient method for the synthesis of these valuable compounds.

The incorporation of microwave irradiation has revolutionized the Suzuki-Miyaura reaction, dramatically reducing reaction times from hours to minutes, often improving yields, and enhancing reproducibility.[1] This is particularly advantageous when working with heteroaromatic substrates, which can sometimes be challenging under conventional heating conditions. Microwave heating provides rapid and uniform heating of the reaction mixture, which can minimize the formation of byproducts and lead to cleaner reactions.

These application notes provide a comprehensive overview and detailed protocols for performing microwave-assisted Suzuki coupling reactions of this compound with a variety of aryl halides. The information is intended to guide researchers in developing robust and efficient synthetic methodologies for the rapid generation of diverse compound libraries.

Advantages of Microwave-Assisted Suzuki Coupling

The use of microwave irradiation for Suzuki coupling reactions offers several key advantages over conventional heating methods:

  • Rapid Reaction Times: Microwave irradiation can accelerate reaction rates significantly, reducing synthesis times from hours to mere minutes.[1]

  • Improved Yields: By minimizing byproduct formation through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]

  • Enhanced Reproducibility: Microwave reactors provide precise temperature and pressure control, leading to more consistent and reproducible results.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen reaction conditions allows for the efficient exploration of a wider range of substrates.

Experimental Protocols

The following are detailed methodologies for the microwave-assisted Suzuki coupling of this compound with various aryl halides. These protocols can be adapted as a starting point for a wide range of Suzuki coupling reactions.

General Protocol

Materials:

  • This compound (1.0 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, PdCl₂(SPhos)₂) (0.5 - 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene, n-Butanol/H₂O)

  • Microwave reactor vials

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the chosen solvent system. The reaction mixture is typically degassed by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-arylthiophene.

Data Presentation

The following tables summarize quantitative data from various studies on the microwave-assisted Suzuki coupling of this compound and its derivatives with a range of aryl halides, offering a clear comparison of reaction parameters and outcomes.

Table 1: Coupling of this compound with Various Aryl Halides
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)12015>95
24-ChlorotoluenePOPd2 (cat.)K₂CO₃H₂O1501585-95
31-Bromo-4-fluorobenzenePd(dppf)Cl₂ (cat.)K₂CO₃Toluene/Acetone/H₂O (4:4:1)1301080-90
43-BromopyridinePdCl₂(SPhos) (5)Cs₂CO₃Dioxane1203075-85
52-BromonaphthalenePd(dppf)Cl₂ (cat.)Na₃PO₄Dioxane/H₂O (4:1)12015>90
Table 2: Coupling of Substituted Bromothiophenes with Arylboronic Acids[2]

This table illustrates the versatility of the microwave-assisted Suzuki coupling with thiophene (B33073) derivatives, showcasing the reaction of 2-acetyl-5-bromothiophene (B160168) with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidBenzothiazole-based Pd(II) (0.25)KOHH₂O100796
24-Methylphenylboronic acidBenzothiazole-based Pd(II) (0.25)KOHH₂O100598
34-Methoxyphenylboronic acidBenzothiazole-based Pd(II) (0.25)KOHH₂O100597
44-Chlorophenylboronic acidBenzothiazole-based Pd(II) (0.25)KOHH₂O100894
53-Thienylboronic acidBenzothiazole-based Pd(II) (0.25)KOHH₂O100995

Mandatory Visualization

Suzuki Coupling Catalytic Cycle

G Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)2, Base) ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification reagents Combine Aryl Halide, This compound, Catalyst, and Base solvent Add Solvent and Degas reagents->solvent seal Seal Microwave Vial solvent->seal microwave Irradiate at Set Temperature and Time seal->microwave cool Cool to Room Temperature microwave->cool extract Dilute and Extract cool->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

References

Troubleshooting & Optimization

Preventing protodeboronation of Thiophene-2-boronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing thiophene-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. It provides troubleshooting advice and frequently asked questions to address the common challenge of protodeboronation, which can significantly impact reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura coupling, this reaction consumes the this compound, leading to the formation of thiophene (B33073) as a byproduct and consequently reducing the yield of the desired coupled product.[1] Thienylboronic acids are particularly susceptible to this decomposition pathway, especially under the basic and often aqueous conditions typically required for Suzuki reactions.[1][3]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH (pH > 10), which is problematic as many Suzuki couplings are performed in basic media.[1][3] The formation of a more reactive thiophenylboronate anion ([ArB(OH)₃]⁻) under basic conditions facilitates this process.[1]

  • Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation.[1]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1][2]

  • Catalyst System: Certain palladium-phosphine catalyst systems, particularly those with very bulky phosphine (B1218219) ligands, can inadvertently promote protodeboronation.[1]

  • Electronic Properties: The electronic nature of substituents on the thiophene ring can influence its stability. Electron-withdrawing groups can sometimes increase the susceptibility to protodeboronation.[1]

Q3: Are boronic esters, such as pinacol (B44631) esters (Bpin), always more stable and a better alternative to boronic acids?

A: While it is a common assumption that converting a boronic acid to a pinacol ester enhances stability, this is not universally true under all Suzuki conditions.[1] Although pinacol esters are often more resistant to oxidation and easier to handle, they can still undergo hydrolysis back to the boronic acid under basic aqueous conditions, which then becomes susceptible to protodeboronation.[1][4] However, other derivatives like N-methyliminodiacetic acid (MIDA) boronates and trifluoroborate salts have demonstrated exceptional stability.[1][2] These are often used in "slow-release" strategies to maintain a low concentration of the reactive boronic acid throughout the reaction, thereby minimizing decomposition.[1][2]

Troubleshooting Guide

Issue 1: Low yield of the desired product and significant formation of thiophene byproduct.

This is a classic indication that protodeboronation is outcompeting your desired Suzuki-Miyaura coupling reaction.[1]

Initial Checks & Potential Solutions:

  • Reaction Temperature: Are you running the reaction at a high temperature (e.g., > 80-100 °C)?

    • Recommendation: Lowering the reaction temperature (e.g., to 60-80 °C) can slow the rate of protodeboronation.[1] This must be balanced with the need for a sufficient rate of the desired coupling reaction.

  • Base Selection: Are you using a strong base like NaOH or KOH in high concentration?

    • Recommendation: Switch to a milder base. Finely ground potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective alternatives that can suppress protodeboronation.[1]

  • Catalyst Choice: Is your catalyst system optimal for this transformation?

    • Recommendation: A highly active catalyst can promote the desired coupling to occur faster than protodeboronation.[1] Pre-catalyst systems, such as those incorporating XPhos ligands, have been shown to be effective for couplings with thienylboronic acids.[5] Be aware that excessively bulky ligands can sometimes promote protodeboronation.[1]

  • Boron Reagent: Are you using the free boronic acid?

    • Recommendation: Consider using a more stable boronic acid surrogate. MIDA boronates or potassium trifluoroborate salts can provide a slow, controlled release of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][2]

Data Presentation

Table 1: Comparison of Common Boron Reagents for Suzuki Reactions

Boron ReagentStructureRelative StabilityKey Characteristics
Boronic AcidR-B(OH)₂Low to ModerateProne to protodeboronation, especially at high pH and temperature.
Pinacol EsterR-B(pin)ModerateGenerally more stable than boronic acids but can hydrolyze under basic aqueous conditions.[1][6]
Trifluoroborate SaltR-BF₃KHighHighly stable, crystalline solids; require specific conditions for in-situ hydrolysis to release the boronic acid.[1][7]
MIDA BoronateR-B(MIDA)Very HighExceptionally stable, air-stable solids; offer a tunable slow release of the boronic acid.[1]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Thiophene-2-MIDA Boronate to Minimize Protodeboronation

This protocol provides a starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the thiophene-2-MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[1]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst and ligand (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (5:1).[1]

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the quantification of the rate of protodeboronation under specific reaction conditions.

  • Sample Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent.

  • Reaction Setup: In an NMR tube, combine the this compound, the chosen base, and the solvent system that mimics your planned Suzuki reaction. Omit the aryl halide and palladium catalyst. Add a known amount of the internal standard.

  • Data Acquisition: Acquire an initial ¹H NMR spectrum (t=0). Then, heat the NMR tube to the desired reaction temperature in a controlled manner (e.g., in a pre-heated oil bath) and acquire subsequent spectra at regular time intervals.

  • Data Analysis: By integrating the signals corresponding to the this compound and the thiophene byproduct relative to the internal standard, you can determine the rate of protodeboronation under those specific conditions.

Visualizations

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki Coupling Pathway cluster_proto Undesired Protodeboronation Pathway Thiophene_BA This compound Transmetal Transmetalation Thiophene_BA->Transmetal 1. Transmetalation Boronate Thiophenylboronate [ArB(OH)₃]⁻ Thiophene_BA->Boronate ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Base Base (e.g., K₃PO₄) Base->Boronate 2. Activation Proton_Source Proton Source (H₂O) Protonolysis Protonolysis Proton_Source->Protonolysis OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-Thiophene) RedElim->Product Boronate->Protonolysis Byproduct Byproduct (Thiophene) Protonolysis->Byproduct

Caption: Competing pathways: The desired Suzuki coupling versus undesired protodeboronation.

Troubleshooting_Workflow Start Low Yield & High Thiophene Byproduct Check_Temp Is Temp > 80°C? Start->Check_Temp Lower_Temp Action: Lower Temp (e.g., 60-80°C) Check_Temp->Lower_Temp Yes Check_Base Is Base Strong (e.g., NaOH, KOH)? Check_Temp->Check_Base No Lower_Temp->Check_Base Change_Base Action: Use Milder Base (e.g., K₃PO₄, K₂CO₃) Check_Base->Change_Base Yes Check_Catalyst Is Catalyst Activity Low? Check_Base->Check_Catalyst No Change_Base->Check_Catalyst Optimize_Catalyst Action: Use High-Activity Catalyst/Ligand System Check_Catalyst->Optimize_Catalyst Yes Check_Boron Using Free Boronic Acid? Check_Catalyst->Check_Boron No Optimize_Catalyst->Check_Boron Use_Surrogate Action: Use Stable Surrogate (MIDA Boronate, R-BF₃K) Check_Boron->Use_Surrogate Yes End Re-evaluate Reaction Check_Boron->End No Use_Surrogate->End

Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Suzuki Coupling with Thiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing thiophene-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in this compound, which is then replaced by a C-H bond, resulting in the formation of thiophene (B33073) as a byproduct.[1] This reaction consumes the boronic acid, reducing the yield of the desired coupled product. Thienylboronic acids are particularly susceptible to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[1]

  • Homocoupling: This reaction involves the dimerization of two molecules of this compound to form 2,2'-bithiophene. This side reaction can be promoted by the presence of oxygen and certain palladium species in the reaction mixture.

Q2: What factors promote protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH (pH > 10). This is problematic as many Suzuki coupling reactions are performed in basic media to facilitate the transmetalation step.[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]

  • Catalyst System: Some palladium-phosphine catalysts, particularly those with bulky phosphine (B1218219) ligands, can inadvertently promote protodeboronation.[1]

Q3: How can I minimize the homocoupling of this compound?

A3: Homocoupling can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Additionally, using a pre-catalyst that rapidly converts to the active Pd(0) species can help to suppress this side reaction.

Q4: Are this compound pinacol (B44631) esters or MIDA esters more stable alternatives?

A4: Yes, converting this compound to its pinacol ester or N-methyliminodiacetic acid (MIDA) ester can significantly improve its stability and reduce the likelihood of protodeboronation.[1][2] MIDA boronates are particularly effective as they participate in a "slow-release" of the boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing decomposition.[1]

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki coupling reactions with this compound.

Issue 1: Low yield of the desired product and formation of thiophene.

This is a classic symptom of protodeboronation. Here are several strategies to troubleshoot this issue:

  • Modify the Base: Strong bases can accelerate protodeboronation. Consider switching to milder inorganic bases.

BaseRecommendation
Strong Bases (e.g., NaOH, KOH)Avoid if possible, as they significantly promote protodeboronation.
Milder Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Recommended to buffer the reaction at a lower pH. K₃PO₄ is often a good starting point.[1]
Fluoride Bases (e.g., KF, CsF)Can be effective, particularly in anhydrous conditions.
  • Optimize the Catalyst and Ligand: A highly active catalyst can promote the desired coupling to outcompete protodeboronation.

Catalyst/LigandRecommendation
Pd(PPh₃)₄A common catalyst, but may require higher temperatures, which can increase protodeboronation.
Pd(dppf)Cl₂Often provides good results with heteroaryl boronic acids.
Buchwald Ligands (e.g., SPhos, XPhos)Paired with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), these can be highly active at lower temperatures, minimizing side reactions.[3]
  • Use a Stabilized Boronic Acid Surrogate: If the free boronic acid proves too unstable, employ a more robust derivative.

Boronic Acid DerivativeRecommendation
This compound pinacol esterMore stable than the corresponding boronic acid and can be used to suppress protodeboronation.
This compound MIDA esterOffers enhanced stability and slow release of the boronic acid, minimizing its decomposition.[2]
Potassium (thiophen-2-yl)trifluoroborateAn air-stable, crystalline solid that can be a reliable alternative to the boronic acid.
  • Control Temperature and Solvent: Lowering the reaction temperature can slow the rate of protodeboronation. While some water is often necessary for the Suzuki reaction, minimizing its amount or using anhydrous conditions (if compatible with your system) can suppress this side reaction.[1]

Issue 2: Significant formation of 2,2'-bithiophene.

This indicates that homocoupling of the this compound is a competing process.

  • Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Catalyst Choice: Use a catalyst that is efficient in the oxidative addition step to quickly engage the aryl halide, thereby reducing the opportunity for boronic acid homocoupling.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a good starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound MIDA ester (1.2 equiv)

  • Potassium phosphate (B84403) (K₃PO₄), finely ground (3.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • 1,4-Dioxane/Water (5:1), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound MIDA ester, and finely ground K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the formation of the desired product and the thiophene byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Effect of Base on the Yield of Suzuki Coupling with Thiophene Derivatives

EntryAryl HalideBoronic AcidBaseSolventCatalystTemp (°C)Time (h)Yield (%)Reference
12-BromothiophenePhenylboronic acidNa₂CO₃Toluene/WaterPd(PPh₃)₄901285Adapted from[4]
22-BromothiophenePhenylboronic acidK₃PO₄1,4-Dioxane/WaterPd(PPh₃)₄901292Adapted from[5]
34-BromoanilineThis compoundEt₃NKolliphor EL/WaterPd(dtbpf)Cl₂RT0.2598[6]
43-BromoanilineThis compoundEt₃NKolliphor EL/WaterPd(dtbpf)Cl₂RT196[6]

Visualizations

Diagrams of Reaction Pathways and Workflows

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) pd_transmetal Ar-Pd(II)-Ar'(L2) pd_complex->pd_transmetal Transmetalation (Ar'-B(OH)2, Base) pd_transmetal->pd0 Reductive Elimination product Ar-Ar' pd_transmetal->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Products in Suzuki Coupling with This compound check_protodeboronation Is Thiophene byproduct observed? start->check_protodeboronation protodeboronation_yes Protodeboronation is likely. check_protodeboronation->protodeboronation_yes Yes check_homocoupling Is 2,2'-Bithiophene observed? check_protodeboronation->check_homocoupling No solution_base Use milder base (K3PO4, K2CO3) protodeboronation_yes->solution_base solution_temp Lower reaction temperature protodeboronation_yes->solution_temp solution_boron Use stabilized boronic ester (MIDA or pinacol) protodeboronation_yes->solution_boron solution_catalyst Use more active catalyst (e.g., with Buchwald ligand) protodeboronation_yes->solution_catalyst homocoupling_yes Homocoupling is likely. check_homocoupling->homocoupling_yes Yes solution_inert Ensure inert atmosphere (degas solvents) homocoupling_yes->solution_inert solution_catalyst2 Optimize catalyst choice homocoupling_yes->solution_catalyst2

Caption: A troubleshooting workflow for common issues in Suzuki coupling with this compound.

Competing_Reactions start This compound + Aryl Halide suzuki Desired Suzuki Coupling start->suzuki Pd Catalyst, Base protodeboronation Protodeboronation Side Reaction start->protodeboronation Base, H2O, Heat homocoupling Homocoupling Side Reaction start->homocoupling O2, Pd Catalyst product Aryl-Thiophene suzuki->product thiophene Thiophene protodeboronation->thiophene bithiophene 2,2'-Bithiophene homocoupling->bithiophene

Caption: Competing reaction pathways in the Suzuki coupling of this compound.

References

Technical Support Center: Purification of Products from Thiophene-2-boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Thiophene-2-boronic acid coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when purifying products from this compound coupling reactions?

A1: The most common impurities include:

  • Unreacted starting materials: this compound and the corresponding aryl halide.

  • Homocoupled byproducts: Primarily 2,2'-bithiophene (B32781) from the homocoupling of this compound. This is often promoted by the presence of oxygen.[1]

  • Protodeboronated byproduct: Thiophene, formed from the cleavage of the carbon-boron bond in this compound.

  • Residual palladium catalyst: Both heterogeneous (e.g., Pd on carbon) and homogeneous (e.g., Pd(PPh₃)₄) catalysts can contaminate the final product.[1]

  • Inorganic salts: From the base used in the coupling reaction (e.g., carbonates, phosphates).[1]

Q2: What is the recommended first step in the work-up of a this compound coupling reaction?

A2: An initial aqueous work-up is crucial to remove the bulk of inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane, followed by washing with water or brine.[1]

Q3: How can I remove unreacted this compound from my crude product?

A3: Unreacted this compound can often be removed with a basic aqueous wash. By treating the organic extract with a dilute aqueous base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer.

Q4: My desired product and the 2,2'-bithiophene homocoupling byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge.[2] Careful column chromatography with a shallow solvent gradient is often the most effective method.[1] It is essential to screen various solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation.[3] If the product is a solid, recrystallization can also be a powerful technique to isolate the desired compound.[2]

Q5: Why is it critical to remove residual palladium, and what are the most effective methods?

A5: For applications in drug development and materials science, removing trace palladium is essential due to its potential toxicity and interference with downstream applications.[4] The most common methods for palladium removal include:

  • Filtration through Celite: Effective for removing heterogeneous palladium catalysts.[5][6]

  • Metal Scavengers: Solid-supported scavengers with thiol or other functional groups can effectively bind to and remove soluble palladium species.[5][7]

  • Column Chromatography: Silica (B1680970) gel can effectively remove palladium residues, which often bind strongly to the stationary phase.[3]

  • Liquid-Liquid Extraction: In some cases, specific aqueous solutions can be used to extract palladium from the organic phase.[8][9][10]

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities (e.g., starting material or homocoupled byproduct) The solvent system is not optimal.Systematically screen different solvent systems using TLC to find an eluent that provides good separation (a significant difference in Rf values).[2][3]
The column is overloaded.Use a larger column with a higher ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).[3]
Improper column packing leading to channeling.Ensure the column is packed uniformly without air bubbles or cracks.[3]
Product is degrading on the silica gel column. Thiophene-containing compounds can be sensitive to the acidic nature of silica gel.Deactivate the silica gel by adding a small amount of triethylamine (B128534) (1-2%) to the eluent.[3] Alternatively, use a less acidic stationary phase like neutral alumina.
Product streaks or "tails" during elution. The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.[2]
Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not sufficiently saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3]
Nucleation has not occurred.Try scratching the inside of the flask at the solution's surface with a glass rod or add a seed crystal of the pure compound.[3]
The product "oils out" instead of crystallizing. The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.[11]
The presence of significant impurities is disrupting crystal lattice formation.Attempt a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.[3]
Low recovery of the purified product. Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the compound.[11]
The crystals are significantly soluble in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying the product of a this compound coupling reaction.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems to determine the optimal eluent for separation.[3]

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Alternatively, for wet loading, dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure to begin eluting the compounds. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[3]

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of a solid product.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[12]

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Wash with H2O/Brine) start->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction basic_wash Basic Wash (e.g., aq. NaOH) extraction->basic_wash Removes acidic impurities (boronic acid) dry Dry Organic Layer (e.g., Na2SO4) basic_wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purification_choice Choose Purification Method crude_product->purification_choice column Column Chromatography purification_choice->column Liquid or complex mixture recrystallization Recrystallization purification_choice->recrystallization Solid product pure_product Pure Product column->pure_product recrystallization->pure_product

General purification workflow for this compound coupling products.

Troubleshooting_Purification start Impure Product after Initial Work-up check_impurities Identify Major Impurities via TLC/NMR start->check_impurities unreacted_sm Unreacted Starting Materials check_impurities->unreacted_sm Similar polarity to product homocoupling Homocoupling Byproduct check_impurities->homocoupling Very similar polarity pd_catalyst Residual Palladium check_impurities->pd_catalyst Baseline spot on TLC optimize_chromatography Optimize Column Chromatography (Solvent screen, gradient) unreacted_sm->optimize_chromatography homocoupling->optimize_chromatography recrystallize Attempt Recrystallization (Solvent screen) homocoupling->recrystallize pd_removal Specific Palladium Removal pd_catalyst->pd_removal pure_product Pure Product optimize_chromatography->pure_product recrystallize->pure_product celite_filtration Filter through Celite pd_removal->celite_filtration Heterogeneous Pd scavenger Use Palladium Scavenger pd_removal->scavenger Homogeneous Pd celite_filtration->pure_product scavenger->pure_product

Decision tree for troubleshooting the purification of coupling products.

References

Technical Support Center: Optimizing Suzuki Reactions with Thiophene-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Thiophene-2-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance the yield of their reactions. Thiophene (B33073) moieties are crucial building blocks in medicinal chemistry and materials science, but their coupling can present unique challenges.[1][2][3] This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A1: Protodeboronation is a detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[4][5] This process consumes the this compound, leading to the formation of thiophene as a byproduct and consequently reducing the yield of the desired coupled product.[4] Thiophene-2-boronic acids are particularly susceptible to this reaction, especially under the basic and aqueous conditions often required for Suzuki-Miyaura couplings.[4][6][7][8][9]

Q2: What are the primary factors that promote protodeboronation in Suzuki reactions with this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often faster at a high pH, which is problematic as many Suzuki couplings are performed in basic media.[4] The base activates the boronic acid to a more reactive boronate anion, which can also be more susceptible to protonolysis.[10]

  • Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation.[4]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[4]

  • Catalyst System: Certain palladium-phosphine catalyst systems can inadvertently promote protodeboronation.[4]

  • Prolonged Reaction Times: Longer reaction times can lead to increased degradation of the boronic acid.[11]

Q3: Are boronic esters, such as pinacol (B44631) esters, more stable and a better alternative to this compound?

A3: It is a common strategy to use boronic esters, like pinacol esters (Bpin), to enhance stability. While they are often more resistant to oxidation and easier to handle, they do not universally guarantee greater stability against protodeboronation.[4] However, in some cases, using boronic esters can lead to higher yields, especially when coupled with specific reaction conditions. The use of N-methyliminodiacetic acid (MIDA) boronates is another strategy that allows for the slow release of the boronic acid, minimizing its decomposition over the course of the reaction.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low yield of the desired product and significant formation of thiophene byproduct.

This is a classic sign of competing protodeboronation, where the rate of protodeboronation is outpacing the rate of your desired cross-coupling reaction.[4]

G cluster_0 Troubleshooting Low Yield due to Protodeboronation cluster_1 Condition Optimization cluster_2 Reagent Modification cluster_3 Catalyst/Ligand Selection A Low Yield & High Thiophene Byproduct B Optimize Reaction Conditions A->B C Modify Boronic Acid Reagent B->C If conditions optimization is insufficient E Lower Reaction Temperature (e.g., 60-80 °C) B->E F Use Milder Base (e.g., K3PO4, KF, Cs2CO3) B->F G Minimize Water Content (e.g., anhydrous solvent or minimal water) B->G H Reduce Reaction Time B->H D Consider Catalyst & Ligand System C->D If reagent modification is insufficient I Use this compound pinacol ester C->I J Use Thiophene-2-MIDA boronate C->J K Use a Pre-catalyst for rapid catalyst activation (e.g., XPhos precatalysts) D->K L Screen different phosphine (B1218219) ligands (e.g., SPhos, dppf) D->L M Improved Yield E->M F->M G->M H->M I->M J->M K->M L->M

Caption: A troubleshooting workflow for low Suzuki reaction yields.

1. Adjusting the Base: The choice of base is critical. While stronger bases can facilitate the reaction, they can also accelerate protodeboronation.[10] Milder bases are often preferred for sensitive substrates.[10]

  • Recommendation: Switch to a milder base such as K₃PO₄, KF, or Cs₂CO₃.[10] Finely grinding the inorganic base can also improve its effectiveness.[4]

2. Optimizing the Solvent System: The solvent plays a crucial role in reactant solubility and can influence side reactions. While aqueous mixtures are common, minimizing water content can suppress protodeboronation.[12]

  • Recommendation: Use anhydrous solvents like dioxane or THF. If water is necessary, a minimal amount should be used (e.g., a 5:1 or 4:1 ratio of organic solvent to water).[1][4] The addition of 20% water has been shown to be beneficial when using pinacol esters.[13]

3. Controlling the Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[4]

  • Recommendation: Run the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress carefully.[4] Room temperature reactions have been successful with highly active catalyst systems.[6][7][8][9]

4. Utilizing a More Stable Boron Reagent: As mentioned, boronic esters can offer greater stability.

  • Recommendation: Replace this compound with its pinacol ester or MIDA boronate derivative.[4]

5. Selecting the Right Catalyst and Ligand: A highly active catalyst can promote the desired coupling at a faster rate than protodeboronation.[11]

  • Recommendation: Use a palladium precatalyst, such as one containing the XPhos ligand, which can rapidly form the active catalytic species even at room temperature.[6][7][8][9] Ligands like SPhos and dppf have also shown effectiveness.[14]

Issue 2: The reaction is sluggish or does not go to completion.

If you observe a stalled reaction with starting material remaining, several factors could be at play.

G cluster_0 Troubleshooting a Stalled Reaction cluster_1 Reagent & Solvent Quality cluster_2 Catalyst Activity cluster_3 Base & Solubility A Stalled Reaction B Check Reagent & Solvent Quality A->B C Evaluate Catalyst Activity B->C If reagents are pure E Ensure anhydrous and degassed solvents B->E F Use fresh, high-purity boronic acid B->F D Assess Base & Solubility C->D If catalyst is active G Use a fresh batch of catalyst or a pre-catalyst C->G H Increase catalyst loading (e.g., 2-5 mol%) C->H I Ensure base is finely powdered and dry D->I J Consider a different solvent for better solubility D->J K Reaction Proceeds to Completion E->K F->K G->K H->K I->K J->K

Caption: A workflow for troubleshooting stalled Suzuki reactions.

1. Ensure Anhydrous and Oxygen-Free Conditions: Water and oxygen can deactivate the palladium catalyst.

  • Protocol: Use oven-dried glassware. Ensure all solvents are anhydrous and properly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by freeze-pump-thaw cycles.[10] The reaction should be run under a positive pressure of an inert gas.[1]

2. Catalyst Deactivation: The palladium catalyst may be inactive or poisoned.

  • Recommendation: Use a fresh batch of catalyst. For challenging couplings, consider using more robust ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[10]

3. Insufficient Base Activity: The base may not be effectively activating the boronic acid due to poor solubility or insufficient strength.

  • Recommendation: Ensure the base is finely powdered to maximize its surface area.[4] If solubility is an issue, consider a solvent system in which the base has at least partial solubility. Alternatively, a stronger base like Cs₂CO₃ could be trialed, while carefully monitoring for protodeboronation.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies to provide a starting point for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ (10)-Na₃PO₄Dioxane100-11
Pd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O (4:1)100-72
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O (5:1)80-High
XPhos Precatalyst (2)-K₃PO₄ (0.5M aq.)THFrt0.595+

Data adapted from multiple sources for comparison.[6][8][13][14]

Table 2: Effect of Base and Solvent on Yield

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃Toluene100-Low
K₂CO₃Toluene/H₂O100-Moderate
Na₃PO₄Dioxane100-Low
Na₃PO₄Dioxane/H₂O (4:1)100-72
K₃PO₄THF/H₂O (1:2)rt0.595+

Data adapted from multiple sources for comparison.[6][8][13]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%).[4] Alternatively, use a palladium precatalyst (e.g., XPhos precatalyst, 2 mol%).[6][8]

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., THF/H₂O or Dioxane/H₂O) via syringe or cannula.[1][4]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) with vigorous stirring.[1][4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Fast Suzuki Coupling of Unstable Thiophene-2-boronic Acids at Room Temperature

This protocol is adapted for boronic acids that are highly prone to protodeboronation.[6][8]

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and the XPhos precatalyst (2 mol %).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Base Addition: Add degassed THF (2 mL) followed by a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Work-up: The reaction is often complete within 30 minutes. Monitor by LC-MS. Proceed with a standard aqueous work-up and purification.

By carefully selecting the reaction parameters and being mindful of the inherent instability of this compound, high yields of the desired cross-coupled products can be achieved. This guide provides a framework for troubleshooting and optimizing your specific Suzuki-Miyaura reactions.

References

Technical Support Center: Managing Homocoupling of Thiophene-2-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of thiophene-2-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Undesired homocoupling of this compound to form 2,2'-bithiophene (B32781) is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. This guide provides a systematic approach to diagnose and resolve this issue.

Problem: High Levels of 2,2'-Bithiophene (Homocoupling Product) Observed

Initial Checks:

  • Inert Atmosphere: Was the reaction performed under a strictly inert atmosphere (Argon or Nitrogen)?

  • Degassing: Were the solvents and reagents thoroughly degassed prior to use?

  • Palladium Precatalyst: Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)?

The primary cause of homocoupling is often the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1] Pd(II) species are known to promote the homocoupling of boronic acids.[1]

dot

Troubleshooting_Homocoupling start High Homocoupling of This compound check_atmosphere 1. Review Inert Atmosphere Technique start->check_atmosphere Issue Detected check_degassing 2. Evaluate Solvent and Reagent Degassing check_atmosphere->check_degassing Adequate solution_atmosphere Implement rigorous inert atmosphere conditions (e.g., Schlenk line, glovebox). check_atmosphere->solution_atmosphere Inadequate check_catalyst 3. Assess Palladium Source and Ligand check_degassing->check_catalyst Sufficient solution_degassing Use freeze-pump-thaw (3 cycles) or extended sparging with Ar/N2 for 30-60 min. check_degassing->solution_degassing Insufficient check_base_solvent 4. Analyze Base and Solvent System check_catalyst->check_base_solvent Optimal solution_catalyst Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Use bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->solution_catalyst Suboptimal solution_base_solvent Screen weaker bases (e.g., K₂CO₃, KF). Optimize solvent polarity and water content (e.g., Dioxane/H₂O, Toluene/H₂O). check_base_solvent->solution_base_solvent Ineffective

Caption: Troubleshooting workflow for managing this compound homocoupling.

Quantitative Data on Reaction Parameters

The selection of reaction parameters is critical in minimizing the formation of 2,2'-bithiophene. The following tables summarize the impact of different catalysts, bases, and solvents on the yield of the desired cross-coupled product. While direct quantification of the homocoupling byproduct is not always reported, a higher yield of the desired product generally indicates a lower extent of side reactions, including homocoupling.

Table 1: Effect of Palladium Catalyst on Suzuki-Miyaura Coupling of this compound Derivatives

Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Aryl HalideDesired Product Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100182-Chlorobenzofuran93[1]
Pd/C (3)NoneK₂CO₃H₂O-EtOH800.672-Bromothiophene100[1]
Pd(dppf)Cl₂ (10)dppfNa₃PO₄Dioxane/H₂O (4:1)100-PyFluor77[2]
Pd(PPh₃)₄ (2.5)PPh₃K₃PO₄1,4-Dioxane (B91453)/H₂O (4:1)90122-Bromo-5-(bromomethyl)thiophene76[3]

Table 2: Influence of Base on Suzuki-Miyaura Coupling Yield

Base (equiv.)CatalystSolventTemp. (°C)Desired Product Yield (%)Reference
K₃PO₄ (2)Pd/NiFe₂O₄DMF/H₂O (1:1)9095[4]
Na₂CO₃ (2)Pd/NiFe₂O₄DMF/H₂O (1:1)9098[4]
KOH (2)Pd/NiFe₂O₄DMF/H₂O (1:1)9092[4]
Cs₂CO₃ (2)Pd/NiFe₂O₄DMF/H₂O (1:1)9090[4]
Et₃N (2)Pd/NiFe₂O₄DMF/H₂O (1:1)9075[4]

Table 3: Impact of Solvent on Suzuki-Miyaura Coupling Yield

Solvent (ratio)CatalystBaseTemp. (°C)Desired Product Yield (%)Reference
Toluene/H₂OPd(OAc)₂ / SPhosK₃PO₄10093[1]
Dioxane/H₂O (4:1)Pd(dppf)Cl₂Na₃PO₄10077[2]
THF/H₂OVariesVariesRT-100General Use[5]
DMF/H₂O (1:1)Pd/NiFe₂O₄Na₂CO₃9098[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound homocoupling?

A1: The most common mechanism involves the presence of Pd(II) species, which can arise from the oxidation of the active Pd(0) catalyst by residual oxygen or from the use of a Pd(II) precatalyst. The Pd(II) complex can undergo transmetalation with two molecules of this compound, followed by reductive elimination to yield 2,2'-bithiophene and regenerate a Pd(0) species. Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[1]

dot

Homocoupling_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) PdII Pd(II)L₂X₂ Pd0->PdII Oxidation O2 O₂ (Oxygen) Intermediate1 Th-Pd(II)L₂-X PdII->Intermediate1 Transmetalation ThBA1 This compound ThBA1->Intermediate1 ThBA2 This compound Intermediate2 Th-Pd(II)L₂-Th ThBA2->Intermediate2 Intermediate1->Intermediate2 Transmetalation Intermediate2->Pd0 Homocoupling_Product 2,2'-Bithiophene Intermediate2->Homocoupling_Product Reductive Elimination

Caption: Simplified mechanism of oxygen-mediated homocoupling of this compound.

Q2: How does the choice of palladium catalyst influence homocoupling?

A2: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it is already in the active catalytic state. Pd(II) precatalysts, like Palladium(II) acetate (B1210297) (Pd(OAc)₂), require an in-situ reduction to Pd(0), during which they can react with the boronic acid to form the homocoupled product.

Q3: What is the role of ligands in preventing the formation of 2,2'-bithiophene?

A3: Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, can accelerate the rate-limiting steps of the desired cross-coupling catalytic cycle, particularly the reductive elimination of the product. A faster reductive elimination step to form the desired product can outcompete the side reaction pathway leading to homocoupling.

Q4: Can the base and solvent system affect the extent of homocoupling?

A4: Yes. The choice of base is crucial for activating the boronic acid for transmetalation. However, very strong bases can sometimes promote side reactions. A screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is often recommended. The solvent system affects the solubility of the reagents and catalyst, which can influence reaction rates. Aprotic solvents like dioxane and toluene, often with a small amount of water to aid in dissolving the base, are commonly employed.

Q5: Besides homocoupling, what other side reactions are common with this compound?

A5: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction, especially for heteroaryl boronic acids like this compound. This can be promoted by acidic or basic conditions and elevated temperatures.

Experimental Protocol: Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, with specific emphasis on minimizing the formation of 2,2'-bithiophene.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (1-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel for reactions under inert atmosphere

Procedure:

  • Degassing of Solvents: Degas the 1,4-dioxane and water separately by sparging with an inert gas for at least 30-60 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Setup: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and anhydrous potassium carbonate (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (1-5 mol%) and this compound (1.2-1.5 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe to achieve the desired solvent ratio (typically 4:1 to 10:1 dioxane:water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product.

dot

Experimental_Workflow start Start degas 1. Degas Solvents (Dioxane, Water) start->degas setup 2. Set up Reaction Vessel (Aryl Halide, Base) degas->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_reagents 4. Add Catalyst and This compound inert->add_reagents add_solvents 5. Add Degassed Solvents add_reagents->add_solvents react 6. Heat and Stir add_solvents->react monitor 7. Monitor Reaction Progress (TLC, LC-MS) react->monitor workup 8. Aqueous Work-up monitor->workup Reaction Complete purify 9. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A step-by-step experimental workflow for minimizing homocoupling.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving Thiophene-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues in chemical reactions involving thiophene-2-boronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during your experiments.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction with this compound is giving a very low yield or no product at all. What are the likely causes and how can I fix it?

Answer:

Low yields in Suzuki-Miyaura reactions involving this compound are a common issue and can stem from two primary sources: catalyst poisoning and protodeboronation . It is crucial to determine which of these is the main contributor to your low yield.

Possible Cause A: Catalyst Poisoning

The sulfur atom in the thiophene (B33073) ring can deactivate the palladium catalyst.[1] This occurs through strong adsorption of the sulfur onto the palladium surface, which blocks the active sites necessary for the catalytic cycle.[1]

Solutions:

  • Choice of Ligand: The use of bulky, electron-rich phosphine (B1218219) ligands can shield the palladium center and favor the desired catalytic cycle over deactivation pathways.[2]

  • Increase Catalyst Loading: While not the most economical solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.

  • Slow Addition of Boronic Acid: Adding the this compound slowly over the course of the reaction can maintain a low concentration of the potential poison at any given time, allowing the catalyst to function more effectively.[1]

Possible Cause B: Protodeboronation

A more frequent cause of low yields with this compound is protodeboronation. This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[3][4] this compound is particularly susceptible to this process.[3]

Factors that promote protodeboronation: [3]

  • High pH (basic conditions)

  • Elevated temperatures

  • Presence of aqueous media

Solutions:

  • Use a Boronic Ester: Converting the boronic acid to a more stable ester, such as a pinacol (B44631) ester, can significantly reduce the rate of protodeboronation.[5]

  • Optimize the Base: Use a milder base or a lower concentration of a strong base to minimize the pH of the reaction mixture.

  • Control the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Minimize Water: While some water is often necessary for the Suzuki-Miyaura reaction, using an excessive amount can accelerate protodeboronation. Use a carefully controlled amount of degassed water.

Issue 2: Reaction Starts but Stalls

Question: My reaction seems to begin, as indicated by TLC or LC-MS, but then it stops, leaving a significant amount of starting material. What's happening?

Answer:

This is a classic sign of progressive catalyst deactivation. The catalyst is initially active but is gradually poisoned by the this compound as the reaction proceeds.[1]

Solutions:

  • Employ a More Robust Catalyst System: As mentioned previously, switching to a catalyst system with bulky, electron-rich phosphine ligands can enhance stability.

  • Slow Addition Strategy: The slow addition of the this compound is particularly effective in this scenario, as it prevents a high initial concentration of the poisoning agent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of palladium catalyst poisoning by this compound?

A1: The primary mechanism is the strong chemical adsorption (chemisorption) of the sulfur atom from the thiophene ring onto the surface of the palladium catalyst.[1] This blocks the active sites where the catalytic reaction occurs, leading to a decrease in catalytic activity or complete deactivation.[1] In some cases, stable and catalytically inactive palladium sulfide (B99878) (PdS) complexes can form.

Q2: How can I differentiate between catalyst poisoning and protodeboronation?

A2: A good way to differentiate is to analyze your reaction mixture by LC-MS or GC-MS. If you observe a significant amount of thiophene (the product of protodeboronation) as a byproduct, then protodeboronation is likely a major issue.[3] If you see mainly unreacted starting materials with little to no product or thiophene, catalyst poisoning might be the dominant problem.

Q3: Are all palladium catalysts equally susceptible to poisoning by this compound?

A3: No. The choice of ligand plays a critical role in the catalyst's resistance to poisoning. Catalysts with bulky and electron-rich phosphine ligands, such as those developed by Buchwald and others, tend to be more robust in the presence of sulfur-containing substrates.[2]

Q4: Can a catalyst poisoned by this compound be regenerated?

A4: In some laboratory and industrial settings, regeneration of sulfur-poisoned palladium catalysts is possible through oxidative treatments.[1] This often involves heating the catalyst in the presence of air or treating it with an oxidizing agent to remove the adsorbed sulfur species. However, for typical laboratory-scale reactions, this is often not practical, and using a more robust catalyst system from the outset is a better strategy.

Data Presentation

Table 1: Effect of Phosphine Ligand on Suzuki-Miyaura Coupling Yield with a Thiophene-2-boronic Ester

EntryLigand (L1)Catalyst SystemTime (min)Yield (%)TOF (h⁻¹)
1L1 Pd₂(dba)₃/L130911820
2PPh₃ Pd(PPh₃)₄1204824

*Reaction conditions: this compound pinacol ester, aryl bromide, K₂CO₃ as base, in a THF/H₂O solvent system at reflux. Data suggests that the bulky, electron-rich phosphine ligand (L1) provides significantly higher yield and turnover frequency (TOF) compared to the more traditional PPh₃.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (5.0 mmol, 5.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.[1]

  • Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 0.001 mmol, 0.1 mol%) and the phosphine ligand (e.g., a bulky, electron-rich ligand, 0.006 mmol, 0.6 mol%) in anhydrous, degassed tetrahydrofuran (B95107) (THF).[1]

  • Reaction Initiation: To the reaction vessel containing the substrates and base, add degassed THF (5 mL) and degassed water (1 mL).[1] Add the prepared catalyst solution via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring for Protodeboronation

  • Sample Preparation: At various time points during your reaction (e.g., t = 0, 1h, 4h, 24h), withdraw a small aliquot of the reaction mixture.

  • Quenching: Quench the aliquot with a small amount of water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by GC-MS or LC-MS.

  • Interpretation: Look for the mass corresponding to thiophene. A significant increase in the thiophene peak over time, relative to the consumption of the starting aryl halide, indicates that protodeboronation is a competing side reaction.

Mandatory Visualizations

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Poisoning cluster_catalyst Palladium Catalyst Surface Active_Site_1 Active Site Active_Site_2 Active Site Poisoned_Site Blocked Active Site (Pd-S Bond) Active_Site_3 Active Site Thiophene Thiophene Derivative (Sulfur Atom) Thiophene->Active_Site_2 Adsorption Troubleshooting_Workflow Start Low Yield in Reaction Check_Byproducts Analyze reaction mixture for thiophene byproduct (GC-MS/LC-MS) Start->Check_Byproducts Protodeboronation_High Significant thiophene detected? Check_Byproducts->Protodeboronation_High Address_Protodeboronation Mitigate Protodeboronation: - Use boronic ester - Optimize base - Lower temperature Protodeboronation_High->Address_Protodeboronation Yes Address_Poisoning Address Catalyst Poisoning: - Use bulky, electron-rich ligand - Increase catalyst loading - Slow addition of boronic acid Protodeboronation_High->Address_Poisoning No Re-evaluate Re-evaluate Reaction Address_Protodeboronation->Re-evaluate Address_Poisoning->Re-evaluate

References

Technical Support Center: Removal of Residual Palladium from Thiophene-2-Boronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium from reaction mixtures involving Thiophene-2-boronic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process.

1. High Levels of Residual Palladium Detected in the Final Product

  • Potential Cause:

    • Inefficient removal method for the specific form of palladium present (e.g., soluble vs. colloidal).

    • Insufficient amount of scavenger or adsorbent used.

    • The chosen scavenger is not optimal for the reaction conditions or the specific palladium catalyst used.

    • The thiophene (B33073) moiety or other components in the reaction mixture may be interfering with the scavenger's effectiveness.

  • Recommended Solutions:

    • Sequential Treatment: Employ a multi-step purification strategy. For instance, an initial filtration through Celite® to remove heterogeneous palladium particles, followed by treatment with a specialized palladium scavenger for soluble species.

    • Optimize Scavenger Loading: Increase the amount of scavenger used in increments. It is advisable to perform small-scale optimization experiments to determine the optimal scavenger-to-palladium ratio.

    • Screen Different Scavengers: Test a variety of palladium scavengers with different functional groups (e.g., thiol, amine, phosphine-based) to identify the most effective one for your system. Thiol-based scavengers are often effective for palladium.[1][2]

    • Activated Carbon Treatment: Activated carbon can be an effective, albeit sometimes non-selective, method for removing palladium.[3] Be aware that it may also adsorb the desired product, leading to yield loss.[4]

2. Palladium Scavenger Appears Ineffective

  • Potential Cause:

    • Palladium State: The palladium may be in a form that does not readily bind to the scavenger (e.g., palladium black vs. soluble Pd(II) species).

    • Steric Hindrance: The palladium catalyst may be coordinated to bulky ligands or the product molecule, preventing it from accessing the active sites of the scavenger.

    • Competitive Binding: Other species in the reaction mixture might be binding to the scavenger, reducing its capacity for palladium. While not explicitly documented for thiophenes poisoning scavengers, the sulfur atom in the thiophene ring could theoretically interact with some scavenger surfaces.

  • Recommended Solutions:

    • Change Scavenger Type: If a solid-supported scavenger is failing, consider a soluble scavenger that can be removed by extraction or precipitation.

    • Pre-treatment: Consider a pre-treatment step to break down palladium complexes. For example, oxidation of phosphine (B1218219) ligands may release the palladium, making it more accessible for scavenging.

    • Solvent Effects: The choice of solvent can influence the scavenger's efficiency. Conduct scavenging in a solvent that promotes the interaction between palladium and the scavenger.

3. Product Degradation or Loss During Purification

  • Potential Cause:

    • Harsh Scavenging Conditions: Some scavengers may require elevated temperatures or prolonged reaction times that can lead to product degradation.

    • Adsorption onto Adsorbent: The product may have an affinity for the adsorbent being used (e.g., activated carbon, silica (B1680970) gel).

    • Acidic or Basic Scavengers: Some scavengers have acidic or basic properties that could be incompatible with the stability of the target molecule.

  • Recommended Solutions:

    • Milder Scavenging Conditions: Opt for scavengers that are effective at room temperature and with shorter contact times.

    • Alternative Adsorbents: If product loss is observed with activated carbon, try a more selective scavenger or a different grade of carbon.

    • Passivation of Silica Gel: When using silica gel for chromatography, consider pre-treating it with a non-polar solvent to minimize adsorption of the product.

    • Thorough Washing: After filtration of a solid scavenger, ensure to wash the solid cake thoroughly with a suitable solvent to recover any adsorbed product.

Frequently Asked Questions (FAQs)

What are the acceptable limits for residual palladium in pharmaceutical products?

Regulatory bodies like the International Council for Harmonisation (ICH) have established limits for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the final active pharmaceutical ingredient (API).[5][6] For parenteral (injectable) drugs, the limit is stricter, with a PDE of 10 µ g/day , corresponding to a 1 ppm limit under certain conditions.[5]

What are the most common methods for removing residual palladium?

Common methods include:

  • Filtration: Using filter aids like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C).[7]

  • Chromatography: Column chromatography on silica gel is a standard laboratory technique for purification.[2][7]

  • Activated Carbon: Treatment with activated carbon is a widely used method for palladium removal.[3]

  • Palladium Scavengers: These are materials with functional groups that selectively bind to palladium. They can be silica-based or polymer-based and are often highly effective.[2][4] Thiol-functionalized scavengers are particularly common.[1]

  • Crystallization: Recrystallization of the final product can significantly reduce palladium levels, although it can sometimes concentrate the metal within the crystal structure.[8]

Are there any specific challenges with removing palladium from reactions involving thiophene derivatives?

While the literature does not extensively report on thiophene-specific challenges in palladium removal, the presence of the sulfur atom in the thiophene ring is a key consideration. Sulfur compounds can sometimes act as catalyst poisons, and it is plausible that they could interact with the surfaces of certain scavengers, potentially affecting their efficiency. However, standard purification techniques like chromatography are routinely and successfully used for thiophene-containing compounds.[7]

How can I quantify the amount of residual palladium in my sample?

The most common and accurate methods for quantifying trace levels of palladium are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique and is considered the gold standard for trace metal analysis in the pharmaceutical industry.[1]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique for elemental analysis.

  • Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metal content.

  • X-ray Fluorescence (XRF): A non-destructive analytical technique that can also be used for palladium quantification.[9]

Data Presentation

Table 1: Comparison of Common Palladium Removal Techniques

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite®) Variable (for heterogeneous Pd)Simple, inexpensive, removes bulk catalyst.Ineffective for soluble palladium species.
Column Chromatography Good to ExcellentWell-established, removes various impurities.Can be time-consuming and solvent-intensive.
Activated Carbon Good to ExcellentHigh surface area, effective for many forms of Pd.Can be non-selective and adsorb the product.[4]
Palladium Scavengers ExcellentHigh selectivity, can reduce Pd to very low levels.Can be expensive, requires optimization.
Crystallization GoodCan be highly effective for purifying the final product.May not be suitable for all compounds, can sometimes concentrate impurities.[8]

Table 2: Performance of Selected Palladium Scavengers

Scavenger TypeFunctional GroupTypical Palladium ReductionReference
Silica-Based Thiol>95%[1]
Polymer-Based (MP-TMT) Trithiocyanuric acid>90%[4]
Silica-Based CysteineEffective for Palladium[10]
Polymer-Based AmineVaries with system[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Reaction Work-up: After the reaction is complete, perform an appropriate aqueous work-up to remove inorganic salts and other water-soluble impurities. Extract the product into a suitable organic solvent.

  • Solvent Exchange (if necessary): If the reaction solvent is not ideal for the scavenging step, concentrate the crude product and redissolve it in a solvent recommended for the chosen scavenger (e.g., toluene, ethyl acetate, or dichloromethane).

  • Scavenger Addition: Add the solid-supported palladium scavenger to the solution of the crude product. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 5-20 equivalents relative to palladium).

  • Stirring: Stir the mixture at the recommended temperature (often ambient temperature) for the specified time (can range from 1 to 24 hours). Monitor the progress by taking small aliquots and analyzing for residual palladium.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the solid scavenger. Wash the scavenger cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS or another suitable technique.

Protocol 2: Purification by Filtration through a Pad of Celite® and Silica Gel

  • Prepare the Filtration Setup: Place a filter paper in a Buchner funnel and add a layer of Celite® (approximately 1-2 cm). On top of the Celite®, add a layer of silica gel (approximately 2-3 cm).

  • Wet the Pad: Gently pour the filtration solvent over the pad to settle it and ensure there are no cracks.

  • Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent and pour it slowly onto the prepared pad. Apply gentle vacuum.

  • Wash the Pad: After the entire reaction mixture has passed through, wash the pad with additional fresh solvent to elute all of the desired product.

  • Collect the Filtrate: Collect the filtrate, which contains the purified product.

  • Concentration and Analysis: Concentrate the filtrate and analyze for palladium content.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Workup) check_pd_form Is Palladium Heterogeneous (e.g., Pd/C)? start->check_pd_form celite_filtration Filtration through Celite® check_pd_form->celite_filtration Yes soluble_pd Solution with Soluble Palladium check_pd_form->soluble_pd No celite_filtration->soluble_pd select_method Select Optimal Method soluble_pd->select_method scavenger_screen Screen Palladium Scavengers (Thiol, Amine, etc.) purified_product Purified Product scavenger_screen->purified_product activated_carbon Activated Carbon Treatment activated_carbon->purified_product chromatography Column Chromatography chromatography->purified_product select_method->scavenger_screen High Selectivity Needed select_method->activated_carbon General Adsorption select_method->chromatography Multiple Impurities analysis Analyze Residual Pd (ICP-MS) purified_product->analysis end Product Meets Specification analysis->end

Caption: Workflow for selecting a palladium removal strategy.

Scavenger_Mechanism cluster_binding scavenger Solid Support -SH (Thiol Group) bound_pd Solid Support -S-Pd-L_n pd_complex Soluble Pd Complex [L_n-Pd-Product] pd_complex->scavenger:f1 Binding filtration Filtration bound_pd->filtration purified_solution Purified Solution (Product) filtration->purified_solution removed_pd Solid Scavenger with Bound Palladium filtration->removed_pd

Caption: Mechanism of a thiol-based palladium scavenger.

References

Technical Support Center: Optimizing Thiophene-2-boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing reaction temperatures for Thiophene-2-boronic acid couplings, particularly in Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki-Miyaura couplings with this compound?

The optimal temperature for Suzuki-Miyaura couplings involving this compound can vary significantly depending on the specific substrates, catalyst system, and solvent used. Generally, temperatures ranging from room temperature to 110°C have been reported.[1][2] For instance, some nickel-catalyzed couplings can proceed at room temperature, while many palladium-catalyzed reactions require elevated temperatures, often between 65°C and 100°C, to achieve good yields.[3][4][5] It is crucial to screen a range of temperatures to find the sweet spot for your specific reaction.

Q2: My reaction is giving a low yield. Could the temperature be the issue?

Yes, incorrect reaction temperature is a common cause of low yields. Both temperatures that are too low and too high can be detrimental.

  • Too low: The reaction may be too slow, leading to incomplete conversion within a practical timeframe.

  • Too high: This can lead to several side reactions, including:

    • Protodeboronation: The boronic acid group is replaced by a hydrogen atom, rendering the starting material inactive for coupling. This is a known issue with heteroaryl boronic acids like this compound, especially at elevated temperatures.[1][6]

    • Catalyst decomposition: The palladium catalyst can decompose at very high temperatures, leading to a loss of catalytic activity.

    • Substrate or product degradation: The starting materials or the desired product may not be stable at high temperatures. This compound itself has a melting point of 138-140°C and can decompose at higher temperatures.[7]

Q3: I am observing significant formation of homocoupled byproducts. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction that can be influenced by temperature and the presence of oxygen. To minimize homocoupling, consider the following:

  • Thoroughly degas the reaction mixture: Oxygen can promote the formation of palladium(II) species that lead to homocoupling.[8] Ensure your solvent and reaction setup are properly degassed.

  • Use a Pd(0) source or ensure in situ reduction of Pd(II): Starting with a Pd(0) catalyst or using conditions that efficiently reduce a Pd(II) precatalyst can minimize the Pd(II) species responsible for homocoupling.[9]

  • Optimize reaction temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. A careful optimization of the temperature is necessary.

Q4: Can the presence of water in the reaction mixture affect the optimal temperature?

Yes, the presence of water can significantly impact the reaction and the optimal temperature. In some cases, a certain amount of water can be beneficial by aiding in the dissolution of the base and facilitating the transmetalation step.[3] However, in other instances, particularly at higher temperatures, water can promote protodeboronation.[3][4] The effect of water is substrate-dependent and should be experimentally evaluated for your specific system.[3]

Troubleshooting Guide

Problem: Low or no product formation.

This is a common issue with multiple potential causes. The following workflow can help you diagnose and solve the problem.

G cluster_catalyst Catalyst Troubleshooting cluster_temp Temperature Optimization cluster_conditions Reaction Condition Adjustments start Low/No Product catalyst Check Catalyst Activity start->catalyst Is the catalyst active? temp Optimize Temperature catalyst->temp Yes reagents Verify Reagent Quality catalyst->reagents No conditions Adjust Reaction Conditions temp->conditions Still low yield temp_screen Screen Temperatures (e.g., 60°C, 80°C, 100°C) temp->temp_screen catalyst_poisoning Sulfur Poisoning? Increase catalyst loading (3-5 mol%) reagents->catalyst_poisoning catalyst_deactivation Deactivated? Use fresh catalyst reagents->catalyst_deactivation catalyst_loading Incorrect Loading? Verify calculation reagents->catalyst_loading base Optimize Base conditions->base solvent Change Solvent conditions->solvent ligand Screen Ligands conditions->ligand protodeboronation High Temp Issue? (Protodeboronation) Lower temperature temp_screen->protodeboronation slow_reaction Low Temp Issue? (Slow kinetics) Increase temperature temp_screen->slow_reaction G start Reaction Stalls deactivation Progressive Catalyst Deactivation? start->deactivation slow_addition Slowly add the This compound (e.g., via syringe pump) deactivation->slow_addition Solution 1 inc_catalyst Increase initial catalyst loading deactivation->inc_catalyst Solution 2 het_catalyst Consider a heterogeneous catalyst deactivation->het_catalyst Solution 3 G cluster_prep Preparation cluster_reaction Reaction reagents Combine in a dry vial: - PyFluor (0.3 mmol) - this compound/ester (0.45 mmol) - Na3PO4 (0.9 mmol) - Biphenyl (internal standard, 0.06 mmol) solvent Add Solvent (1 mL) (e.g., dry dioxane or dioxane/water mixture) reagents->solvent catalyst Add Pd(dppf)Cl2 (0.03 mmol) solvent->catalyst seal Seal the vial heat Heat to the desired temperature (e.g., 65°C, 80°C, or 100°C) with stirring seal->heat monitor Monitor reaction progress (e.g., by HPLC/UV) heat->monitor

References

Technical Support Center: Thiophene-2-boronic Acid Stability in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of thiophene-2-boronic acid in the presence of water.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

The primary degradation pathway for this compound in the presence of water is protodeboronation. This chemical reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of thiophene (B33073) as a byproduct.[1] This process consumes the boronic acid, leading to reduced yields in subsequent reactions, such as Suzuki-Miyaura cross-couplings.[1]

Q2: What factors accelerate the protodeboronation of this compound?

Several factors can significantly increase the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is notably faster at high pH levels (pH > 10). This is particularly problematic as many cross-coupling reactions are performed under basic conditions.[1] The base catalyzes the formation of the more reactive arylboronate anion ([ArB(OH)₃]⁻), which is more susceptible to protodeboronation.[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of decomposition.[1]

  • Aqueous Media: The presence of a proton source, such as water, is a prerequisite for the reaction to occur.[1]

  • Catalyst Systems: Certain palladium-phosphine catalysts, especially those with bulky phosphine (B1218219) ligands, can inadvertently promote protodeboronation.[1]

Q3: How can I improve the stability of this compound in my experiments?

To mitigate protodeboronation and enhance stability, consider the following strategies:

  • Use of Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative is a highly effective approach. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable crystalline solids that can be stored for extended periods and allow for the slow release of the boronic acid under specific reaction conditions.[1][2]

  • Control of pH: Since high pH accelerates degradation, using milder bases or buffered systems can help to minimize protodeboronation.

  • Temperature Management: Whenever possible, running reactions at lower temperatures can slow the rate of decomposition.

  • Minimize Water Content: While water is often necessary for reactions like the Suzuki-Miyaura coupling, using the minimum required amount can help to reduce the extent of protodeboronation.[2]

Q4: Are this compound pinacol (B44631) esters more stable than the free boronic acid?

While converting a boronic acid to its pinacol ester is a common strategy to improve stability against oxidation and simplify handling, it does not guarantee complete protection against protodeboronation.[1] Pinacol esters can still hydrolyze back to the boronic acid under aqueous basic conditions, which then becomes susceptible to degradation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in Suzuki-Miyaura coupling Protodeboronation of this compound.1. Use a stabilized form: Switch to this compound MIDA ester to ensure slow release of the active boronic acid.[1][2]2. Optimize base: Use a milder base (e.g., K₃PO₄ instead of NaOH) and the minimum effective concentration.[1][2]3. Lower temperature: If feasible for your specific transformation, reduce the reaction temperature.[1]4. Monitor reagent quality: Ensure the this compound has been stored properly and has not degraded prior to use.
Formation of thiophene byproduct Degradation of this compound via protodeboronation.This is a direct indicator of boronic acid instability. Implement the solutions for "Low yield in Suzuki-Miyaura coupling." Monitor the reaction progress by GC-MS or LC-MS to quantify the formation of the thiophene byproduct under different conditions.[2]
Inconsistent reaction outcomes Variable water content or reagent degradation.1. Use anhydrous solvents where appropriate and control the amount of water added to the reaction precisely.2. Store this compound under inert atmosphere and at low temperatures (2-8 °C) to prevent degradation during storage.3. Consider using a freshly opened bottle of the reagent for critical experiments.

Data Presentation

Table 1: Benchtop Stability of this compound vs. its MIDA Boronate Ester

This table summarizes the percentage of the boronic acid remaining after being stored as a solid on the benchtop under air for 15 days.

Compound% Remaining after 15 days
This compound37%
This compound MIDA ester>95%

Data adapted from a study on the stability of various boronic acids and their MIDA boronates.[2]

Experimental Protocols

Protocol 1: Monitoring Protodeboronation of this compound by ¹H NMR Spectroscopy

This protocol allows for the quantification of this compound degradation under simulated reaction conditions.

1. Reagent Preparation:

  • Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

2. Reaction Setup:

  • In an NMR tube, combine this compound, the desired base (e.g., K₃PO₄), and the solvent system (e.g., a mixture of an organic solvent and water) that mimics your experimental conditions. Omit the palladium catalyst and the coupling partner.
  • Add a known amount of the internal standard stock solution.

3. Data Acquisition:

  • Acquire an initial ¹H NMR spectrum at time zero (t=0).
  • If the reaction is to be performed at an elevated temperature, heat the NMR tube to the desired temperature using a controlled method.
  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes or as needed).

4. Data Analysis:

  • Integrate the signals corresponding to a characteristic proton on the thiophene ring of both the boronic acid and the protodeboronated thiophene product.
  • Compare these integrals to the integral of the internal standard to calculate the concentration of each species at each time point.
  • Plot the concentration of this compound versus time to determine the rate of decomposition.

Visualizations

Protodeboronation_Pathway ThiopheneBA This compound R-B(OH)₂ Boronate Thienylboronate [R-B(OH)₃]⁻ ThiopheneBA->Boronate + OH⁻ (High pH) TransitionState Transition State Boronate->TransitionState + H₂O (Proton Source) Thiophene Thiophene (Degradation Product) TransitionState->Thiophene BoricAcid Boric Acid B(OH)₃ TransitionState->BoricAcid

Caption: Base-catalyzed protodeboronation of this compound.

Stability_Comparison cluster_stability Relative Stability in Aqueous Conditions MIDA This compound MIDA Ester (Very High Stability) Trifluoroborate Potassium Thienyltrifluoroborate (High Stability) Pinacol This compound Pinacol Ester (Moderate Stability) FreeBA This compound (Low Stability)

Caption: Comparative stability of this compound and its derivatives.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Thiophene-2-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in reactions involving Thiophene-2-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in Suzuki-Miyaura reactions using this compound?

Low conversion rates in Suzuki-Miyaura reactions with this compound often stem from several factors. The primary issues to investigate are the quality and stability of the reagents, the choice of catalyst system, and the reaction conditions. This compound is particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of thiophene (B33073) as a byproduct and reducing the yield of the desired product.[1][2]

Q2: What is protodeboronation and why is it a significant problem with this compound?

Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][3] This is a major issue in cross-coupling reactions as it consumes the boronic acid, preventing it from participating in the desired catalytic cycle.[1] Thienylboronic acids are especially prone to this side reaction, particularly under the basic conditions typically required for Suzuki-Miyaura couplings.[1]

Q3: What factors promote the protodeboronation of this compound?

Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH (pH > 10), which is common in many Suzuki-Miyaura reaction setups.[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]

  • Aqueous Media: The presence of a proton source, like water, is necessary for the reaction to occur.[1]

  • Catalyst System: Certain palladium-phosphine catalysts can inadvertently promote this side reaction.[1]

Q4: How can I minimize protodeboronation?

To minimize protodeboronation and improve your conversion rate, consider the following strategies:

  • Use Milder Bases: Opt for less harsh bases.

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature.

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry.

  • Choose a Robust Catalyst: A highly active catalyst can help the desired cross-coupling reaction outcompete the protodeboronation side reaction.[1]

  • Use a Boronic Ester: Consider converting the this compound to a more stable boronic ester, such as a pinacol (B44631) ester (Bpin) or a MIDA boronate.[2][4][5] MIDA boronates are particularly stable and can be used in a slow-release manner.[4][5]

Q5: My catalyst seems to be inactive. How can I troubleshoot this?

The active catalytic species in a Suzuki coupling is Pd(0).[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] This reduction can sometimes be inefficient.[4] To test your catalyst's activity, you can run a well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene.[4] If this control reaction also fails, your catalyst is likely inactive.[4] Consider using fresh catalyst or modern, more stable precatalysts like Buchwald G3 or G4 palladacycles.[4]

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you observe low or no formation of your desired product, a systematic approach to troubleshooting is necessary. The following workflow can help identify the root cause.

Troubleshooting_Workflow start Low Conversion Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_conditions 2. Review Reaction Setup & Conditions reagent_quality->reaction_conditions boronic_acid Boronic Acid Stability (Check for protodeboronation) reagent_quality->boronic_acid aryl_halide Aryl Halide Purity reagent_quality->aryl_halide catalyst Catalyst/Precatalyst Activity reagent_quality->catalyst base Base Purity & Strength reagent_quality->base solvent Solvent Degassed & Anhydrous reagent_quality->solvent side_products 3. Analyze for Side Products reaction_conditions->side_products optimization 4. Systematic Component Optimization side_products->optimization deboronation Deboronated Thiophene side_products->deboronation homocoupling Aryl Halide or Boronic Acid Homocoupling side_products->homocoupling dehalogenation Dehalogenated Aryl Halide side_products->dehalogenation

Caption: A systematic workflow for troubleshooting low conversion rates.

Step-by-Step Troubleshooting:

  • Verify Reagent Quality and Stoichiometry:

    • This compound: Check for decomposition (protodeboronation) via NMR.[4] Consider using a more stable boronic ester derivative if decomposition is evident.[2][4]

    • Aryl Halide: Ensure the purity of your aryl halide.

    • Catalyst: Test the activity of your palladium catalyst with a reliable control reaction.[4] Ensure phosphine-based ligands have not oxidized.[2]

    • Base: Use a fresh, high-purity base. The choice of base is critical for the transmetalation step.[2]

    • Solvent: Use anhydrous, degassed solvents to prevent catalyst oxidation and protodeboronation.[2][4]

  • Review Reaction Setup and Conditions:

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[2] Thoroughly degas all solvents.[2]

    • Temperature: The optimal temperature depends on the substrates and catalyst. If conversion is low, a moderate increase in temperature may help, but be aware that higher temperatures can also promote protodeboronation and other side reactions.[1][2]

  • Analyze for Side Products:

    • Use techniques like GC-MS or LC-MS to identify major byproducts. Common side products include the deboronated thiophene, homocoupled products of the aryl halide or boronic acid, and the dehalogenated aryl halide.[1][2] The presence of these can indicate specific problems with the reaction conditions.

  • Systematic Component Optimization:

    • If the issue persists, a systematic screening of reaction components (catalyst, ligand, base, solvent) may be necessary.

Issue 2: Significant Protodeboronation Observed

If you have confirmed that protodeboronation is the primary issue, the following decision tree can guide your optimization strategy.

Protodeboronation_Troubleshooting start Significant Protodeboronation of this compound check_conditions Are you using harsh conditions (high temp, strong base)? start->check_conditions check_boronic_acid Are you using the free boronic acid? check_conditions->check_boronic_acid No action_milder_conditions Use milder base (e.g., K₃PO₄, CsF) and lower temperature (e.g., 60-80 °C) check_conditions->action_milder_conditions Yes check_catalyst Is your catalyst highly active? check_boronic_acid->check_catalyst No action_use_ester Use a stabilized boronic acid surrogate (e.g., Pinacol or MIDA ester) check_boronic_acid->action_use_ester Yes action_optimize_catalyst Screen for a more active catalyst/ligand combination to accelerate cross-coupling check_catalyst->action_optimize_catalyst No

Caption: Decision tree for addressing protodeboronation.

Data on Reaction Parameter Optimization

Systematic screening of reaction parameters is often crucial for success. The following tables provide examples of how different components can affect the reaction outcome.

Table 1: Effect of Base and Solvent on Yield

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃ (aq)Toluene10045
2Cs₂CO₃Dioxane10075
3K₃PO₄Dioxane/H₂O (5:1)8088
4Na₂CO₃ (aq)DME8562

Note: Yields are representative and can vary significantly based on the specific substrates and catalyst/ligand system used.

Table 2: Comparison of Boronic Acid vs. Boronic Esters

EntryBoron ReagentCatalystBaseYield (%)
1This compoundPd(PPh₃)₄K₂CO₃52
2This compound pinacol esterPd(dppf)Cl₂CsF85
3Thiophene-2-MIDA boronatePd(OAc)₂ / SPhosK₃PO₄94[5]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 eq)

  • This compound or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DME)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound (or ester), palladium catalyst, and base.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or GC/LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography, recrystallization, or distillation.[2]

Protocol for Screening Reaction Conditions in a 24-Well Plate

This protocol is for the high-throughput screening of catalysts, ligands, and bases.

Materials:

  • 24-well reaction block with stir bars

  • Stock solution of aryl halide (1.0 eq) and this compound/ester (1.2 eq) in an anhydrous solvent (e.g., Dioxane).[4]

  • Stock solutions of various bases (e.g., 2.0 M K₂CO₃ in degassed water).[4]

  • Pre-weighed catalysts and ligands in each well of the reaction plate (e.g., 1-5 mol% Pd).[4]

Procedure:

  • To each well of the 24-well plate containing the pre-weighed catalyst/ligand combination and a stir bar, add the stock solution of the aryl halide and boronic acid/ester.[4]

  • Add the respective base solution to each well.

  • Seal the reaction block and place it on a heating stirrer.

  • Heat the block to the desired temperature and stir for the specified time.

  • After cooling, quench the reactions and analyze the conversion and yield in each well using high-throughput techniques like LC-MS.

References

Validation & Comparative

A Comparative Guide to Palladium Catalysts for Thiophene-2-boronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of five-membered heteroaromatic boronic acids, such as thiophene-2-boronic acid, is of particular interest in the synthesis of pharmaceuticals and organic electronic materials. However, these substrates can be challenging due to their propensity for protodeboronation under basic reaction conditions. The choice of palladium catalyst is therefore critical to achieving high yields and reaction efficiency.

This guide provides an objective comparison of several common and advanced palladium catalyst systems for the Suzuki coupling of this compound, supported by experimental data.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of four representative palladium catalyst systems for the Suzuki coupling of this compound or its derivatives with an aryl bromide. The data has been compiled from various sources, and while conditions are kept as consistent as possible for comparison, variations are noted.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd(PPh₃)₄ 2-5K₂CO₃ / K₃PO₄Dioxane/H₂O or Toluene80-10012-2430-70LowLow
Pd(dppf)Cl₂ 1-3K₂CO₃ / Cs₂CO₃DME or Dioxane/H₂O80-1002-1270-90ModerateModerate
XPhos Pd G3 0.5-2K₃PO₄Dioxane/H₂O or THF/H₂ORT - 800.5-4>90HighHigh
PEPPSI™-IPr 1-3KOtBu / K₂CO₃iPrOH or DioxaneRT - 800.5-6>90HighHigh

*Yields are highly dependent on the specific aryl halide and reaction conditions.

Catalyst System Analysis

1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Traditional Choice

Pd(PPh₃)₄ is a historically significant and readily available catalyst. However, for challenging substrates like this compound, it often requires higher catalyst loadings and elevated temperatures, leading to longer reaction times and lower yields due to competing protodeboronation.[1]

2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A More Robust Alternative

Pd(dppf)Cl₂ is a more stable and generally more active catalyst than Pd(PPh₃)₄ for a range of Suzuki couplings. The bidentate dppf ligand provides greater stability to the palladium center, often resulting in higher yields and shorter reaction times. It is a versatile catalyst suitable for a variety of substrates.[2]

3. Buchwald Ligand Precatalysts (e.g., XPhos Pd G3): High Activity for Challenging Substrates

The development of bulky, electron-rich phosphine (B1218219) ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling. Third-generation (G3) precatalysts, such as XPhos Pd G3, are air- and moisture-stable, easy to handle, and provide a reliable and rapid generation of the active monoligated Pd(0) species.[3] These catalysts are highly effective for the coupling of challenging substrates like heteroaryl boronic acids, often at room temperature and with low catalyst loadings, leading to excellent yields.[4]

4. PEPPSI™ Catalysts (e.g., PEPPSI™-IPr): Stability and Broad Applicability

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are known for their exceptional thermal stability and broad applicability. PEPPSI™-IPr is an air- and moisture-stable precatalyst that is effective for a wide range of cross-coupling reactions. It offers high activity, allowing for reactions to proceed under mild conditions with excellent yields.[5]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr Ar'-B(OH)₂ (Base) Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Combine Aryl Halide, This compound, and Base in a Flask start->setup inert Create Inert Atmosphere (Evacuate and Backfill with Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst/Precatalyst solvent->catalyst reaction Heat to Desired Temperature and Stir catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Dry Organic Layer, Concentrate, and Purify by Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Experimental Protocols

The following are representative experimental protocols for the Suzuki coupling of this compound with an aryl bromide using the discussed catalyst systems.

Protocol 1: Using Pd(PPh₃)₄

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Add degassed 1,4-dioxane (B91453) and water (4:1, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Using Pd(dppf)Cl₂

  • Reaction Setup: To a reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 2 mol%). Add degassed dimethoxyethane (DME) (10 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 2-12 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.

Protocol 3: Using XPhos Pd G3 Precatalyst

  • Reaction Setup: In a glovebox, or on the bench with careful handling, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (B84403) (2.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.01 mmol, 1 mol%) to a vial.

  • Inert Atmosphere: Seal the vial and remove from the glovebox (if applicable). Purge with argon.

  • Solvent Addition: Add degassed THF and water (4:1, 10 mL) via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. The reaction is often complete in 0.5-4 hours.

  • Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.

Protocol 4: Using PEPPSI™-IPr Precatalyst

  • Reaction Setup: In air, charge a vial with potassium tert-butoxide (1.3 mmol, 1.3 equiv) and PEPPSI™-IPr (0.01 mmol, 1 mol%). Seal the vial and purge with an inert atmosphere.

  • Activation and Reagent Addition: Add technical grade isopropanol (B130326) (1.0 mL) and stir at room temperature until a color change is observed (approx. 10 min). Under an inert atmosphere, add this compound (1.2 mmol, 1.2 equiv), reseal the vial, and inject the aryl bromide (1.0 mmol, 1.0 equiv) via syringe.

  • Reaction: Stir at room temperature or heat to 60 °C until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, and follow the purification procedure outlined in Protocol 1.

Conclusion

For the Suzuki-Miyaura coupling of this compound, modern palladium precatalysts such as Buchwald's G3 systems and PEPPSI™-IPr offer significant advantages over traditional catalysts like Pd(PPh₃)₄ and even the more robust Pd(dppf)Cl₂. These advanced catalysts provide higher yields in shorter reaction times, often under milder conditions and with lower catalyst loadings. This increased efficiency is crucial for minimizing the competing protodeboronation of the sensitive this compound, making them the preferred choice for researchers aiming for high-yielding and reproducible synthetic routes. The selection of the optimal catalyst will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations.

References

A Comparative Guide to Thiophene-2-boronic Acid and Phenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The choice of boronic acid is critical to the success of this reaction. This guide provides a detailed comparison of two commonly used substrates: thiophene-2-boronic acid and phenylboronic acid, offering insights into their relative performance, optimal reaction conditions, and potential challenges, supported by experimental data.

At a Glance: Key Differences

FeatureThis compoundPhenylboronic Acid
Reactivity Generally less reactive; prone to side reactions.Generally more reactive and robust.
Key Challenge Potential for catalyst poisoning by the sulfur atom and susceptibility to protodeboronation.[1][2]Generally stable and less prone to side reactions.
Catalyst Choice Often requires more specialized and robust catalyst systems, such as those with bulky phosphine (B1218219) ligands.[3][4]Effective with a wide range of common palladium catalysts, including Pd(PPh₃)₄.[5]
Reaction Conditions May require higher catalyst loading, specific bases, and carefully controlled temperatures to achieve high yields.Generally proceeds well under standard Suzuki coupling conditions.

Performance Data: A Comparative Overview

The following tables summarize representative experimental data for Suzuki coupling reactions involving this compound and phenylboronic acid with various aryl halides.

Table 1: Suzuki Coupling of this compound with Aryl Halides

Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromothiophenePd(dppf)Cl₂ (10)Na₃PO₄Dioxane65-51[6][7]
4-BromoanisolePd₂(dba)₃ / XPhos (1-2)K₃PO₄Toluene/H₂ORT1.5High[8]
2-Bromo-5-(2-ethylhexyl)thiophenePd(PPh₃)₄ (1-5)K₂CO₃1,4-Dioxane/Water (4:1)80-10012-24-[9]
BromoanilinesPd(dtbpf)Cl₂ (2)Et₃NKolliphor EL/Toluene (9:1)RT0.25-181-96[10]
5-BromoindazolesPd(dppf)Cl₂K₂CO₃Dimethoxyethane--Lower yields[11]

Table 2: Suzuki Coupling of Phenylboronic Acid with Aryl Halides

Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acidPdCl₂(Ln@β-CD) (0.01)K₃PO₄·7H₂OWaterRT498[12][13]
IodobenzeneCu(II) Salen complex@KCC-1 (0.07g)K₂CO₃DMF110-95
5-IodovanillinPd(OAc)₂ (1)Amberlite IRA-400(OH)Water/Ethanol601-2-[14]
4-Bromoanisole[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.5-[15]
Aryl BromidesPdCl₂(dppf) (2-3)K₂CO₃Dioxane/H₂O---[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is adapted from methodologies effective for heteroaryl boronic acids.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound or its pinacol (B44631) ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a bulky phosphine ligand, 1-2 mol%)[8]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-5 mmol)[3][4][9]

  • Solvent (e.g., THF, 1,4-Dioxane/Water)[3][9]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide, this compound, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in the chosen solvent.

  • Add the degassed solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the specified time (often 12-24 hours).[9][16]

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate (B86663) (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki Coupling of Phenylboronic Acid

This protocol is a standard and widely applicable method.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2-1.5 mmol)[13]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%)[9][14]

  • Base (e.g., K₂CO₃, K₃PO₄, or an ion-exchange resin, 2-3 equivalents)[14][15]

  • Solvent (e.g., Water, DMF, Dioxane/Water, Toluene/Ethanol/Water)[9][14][15]

Procedure:

  • To a round-bottomed flask, add the aryl halide, phenylboronic acid, base, and a stir bar.

  • Add the solvent system and the palladium catalyst.

  • Heat the reaction mixture with vigorous stirring for the required time (can range from 30 minutes to several hours).[17]

  • After cooling, if the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and extracting with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Mechanistic and Workflow Visualizations

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product R1X Aryl/Vinyl Halide (R¹-X) R1X->OxAdd R2B Organoboron Compound (R²-B(OR)₂) R2B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal activates

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start Start: Assemble Reactants reagents Aryl Halide Boronic Acid Base Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product purification->product

Caption: Suzuki Coupling Experimental Workflow.

Discussion and Conclusion

The choice between this compound and phenylboronic acid in Suzuki coupling is dictated by the specific synthetic target and the desired properties of the final product. While phenylboronic acid is a robust and reliable coupling partner for a wide array of applications, this compound, despite its challenges, is crucial for the synthesis of thiophene-containing compounds, which are prevalent in materials science and medicinal chemistry.

The primary challenge with this compound lies in the potential for the sulfur atom to coordinate with the palladium catalyst, leading to deactivation or "poisoning".[1] This necessitates the use of more robust catalyst systems, often featuring electron-rich, bulky phosphine ligands that can stabilize the palladium center and promote the desired catalytic cycle.[3][4] Additionally, heteroaryl boronic acids, including this compound, are more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[4][11]

In contrast, phenylboronic acid is less prone to these side reactions and is compatible with a broader range of palladium catalysts and reaction conditions. This makes it a more straightforward choice for general biaryl synthesis.

References

A Comparative Guide to Alternatives for Thiophene Incorporation Beyond Thiophene-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of a thiophene (B33073) moiety is a critical step in the synthesis of a vast array of functional molecules, from pharmaceuticals to organic electronics. While thiophene-2-boronic acid has been a workhorse in palladium-catalyzed cross-coupling reactions, its inherent instability, particularly its propensity for protodeboronation, can lead to diminished yields and reproducibility challenges. This guide provides an objective comparison of alternative reagents for thiophene incorporation, offering a data-driven overview of their performance, scope, and operational considerations.

This guide explores a range of modern alternatives, each with unique advantages in terms of stability, reactivity, and functional group tolerance. We will delve into the utility of potassium thienyltrifluoroborates, thienyl MIDA boronates, thienylsilanes, thienylzinc reagents, thienyl Grignard reagents, and thiophene-2-carboxylic acid, providing a comprehensive toolkit for the discerning synthetic chemist.

Performance Comparison of Thiophene Reagents

The choice of reagent for thiophene incorporation can significantly impact reaction efficiency and substrate scope. The following tables summarize the performance of various alternatives to this compound in cross-coupling reactions. It is important to note that reaction conditions are optimized for each reagent class and may not be directly comparable.

Table 1: Suzuki-Miyaura Coupling of Thiophene-2-ylboron Reagents with Aryl Halides

EntryThiophene ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1This compound4-BromoacetophenonePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O10078
2Potassium thiophen-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol (B145695)8582
3Thiophen-2-yl MIDA boronate2-Bromo-3-hexylthiophene (polymerization)Pd₂(dba)₃ / SPhosK₃PO₄THF/H₂O5594 (polymer)

Table 2: Hiyama Coupling of Thiophene-2-ylsilane Reagents with Aryl Halides

EntryThiophene ReagentCoupling PartnerCatalyst SystemActivator/BaseSolventTemp (°C)Yield (%)
12-ThienyltriethoxysilaneAryl IodidePd(OAc)₂ / P(4-MeOC₆H₄)₃TBAF1,4-Dioxane8082
22-ThienylsilaneAryl BromidePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O8085

Table 3: Negishi, Kumada, and Decarboxylative Couplings for Thiophene Incorporation

EntryCoupling TypeThiophene ReagentCoupling PartnerCatalyst SystemConditionsYield (%)
1Negishi2-Thienylzinc chloride4-ChlorotoluenePd₂(dba)₃ / XPhosTHF, 65°C95
2Kumada2-Thienylmagnesium bromide4-BromoanisoleNi(dppp)Cl₂Et₂O, reflux~70-80 (typical)
3DecarboxylativeThiophene-2-carboxylic acid4-BromoanisolePd(OAc)₂ / Ag₂CO₃DMA, 130°C85

Reagent Profiles and Experimental Protocols

Potassium Thienyltrifluoroborates: The Stability Champions

Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids, which represents a significant handling advantage over the often-hygroscopic and unstable boronic acids.[1] They are less prone to protodeboronation, allowing for the use of near-stoichiometric amounts of the reagent.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Thiophen-2-yltrifluoroborate

A reaction vessel is charged with Pd(OAc)₂ (1 mol%), RuPhos (2 mol%), the aryl halide (1.0 equiv), potassium thiophen-2-yltrifluoroborate (1.05 equiv), and Na₂CO₃ (2.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). Anhydrous, degassed ethanol is added, and the mixture is heated to 85 °C with stirring until the starting material is consumed (typically 12-24 hours), as monitored by TLC or GC-MS. After cooling, the reaction mixture is filtered through a pad of celite, concentrated, and purified by column chromatography.[2]

Suzuki_Miyaura_Trifluoroborate ArX Ar-X ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition Pd0 Pd(0)Lₙ ThBOH2 [Th-B(OH)₂] ThBF3K Th-BF₃K ThBF3K->ThBOH2 Hydrolysis Base Base (e.g., Na₂CO₃) ArPdTh Ar-Pd(II)-Th ThBOH2->ArPdTh Transmetalation ArPdTh->Pd0 ArTh Ar-Th ArPdTh->ArTh Reductive Elimination

Suzuki-Miyaura coupling with a potassium thienyltrifluoroborate.
Thienyl MIDA Boronates: Controlled Release for Precision Synthesis

N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline solids that offer a slow, controlled release of the corresponding boronic acid under basic conditions. This property is particularly advantageous in polymerization reactions, where it helps to maintain a low concentration of the active boronic acid, minimizing side reactions.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling using Thienyl MIDA Boronate

In an inert atmosphere glovebox, a reaction vial is charged with the thienyl MIDA boronate (1.0 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine (B1218219) ligand (e.g., SPhos, 5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv). A mixture of degassed solvent (e.g., THF) and water is added. The vial is sealed and heated with stirring. The progress of the reaction is monitored by an appropriate analytical technique. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by chromatography.[3]

MIDA_Boronate_Activation MIDA_Boronate Thienyl-B(MIDA) Boronic_Acid Thienyl-B(OH)₂ MIDA_Boronate->Boronic_Acid Slow Hydrolysis Base_H2O Base / H₂O Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Suzuki_Cycle Enters Cycle Hiyama_Coupling ArX Ar-X ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition Pd0 Pd(0)Lₙ HypervalentSi [Th-SiR₃F]⁻ ThSiR3 Th-SiR₃ ThSiR3->HypervalentSi Activation Activator Activator (F⁻ or Base) ArPdTh Ar-Pd(II)-Th HypervalentSi->ArPdTh Transmetalation ArPdTh->Pd0 ArTh Ar-Th ArPdTh->ArTh Reductive Elimination

References

A Comparative Guide to Validating Thiophene-2-boronic Acid Coupling Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Thiophene-2-boronic acid is a valuable building block in this reaction, leading to the synthesis of a diverse array of biaryl and heteroaryl compounds with significant applications in medicinal chemistry and materials science. Rigorous structural validation of the resulting coupling products is paramount to ensure the integrity of subsequent research and development. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for this purpose, supported by experimental data and detailed protocols.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for the unambiguous structural determination of this compound coupling products in solution. It provides a detailed atom-by-atom map of the molecule's connectivity and electronic environment.

Key NMR Techniques for Validation:
  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). Key diagnostic signals for a successful coupling include the disappearance of the boronic acid proton and the appearance of new aromatic signals corresponding to the coupled product, with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization state. The chemical shifts of the thiophene (B33073) and aryl carbons are sensitive to the substitution pattern, providing further confirmation of the desired product.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart, helping to establish the connectivity within the thiophene and aryl rings.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[3][4][5] It is an invaluable tool for definitively assigning the proton and carbon signals of the thiophene and coupled aryl rings.[3][5]

Comparative Data Presentation

To illustrate the utility of NMR in validating a typical Suzuki coupling product, we will consider the reaction of this compound with bromobenzene (B47551) to yield 2-phenylthiophene.

Table 1: Reaction Parameters for the Synthesis of 2-Phenylthiophene

ParameterValue
Reactants This compound, Bromobenzene
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Aqueous Potassium Carbonate (K₂CO₃)
Solvent Toluene (B28343)
Temperature 100 °C
Reaction Time 12 hours

Table 2: Representative ¹H and ¹³C NMR Data for 2-Phenylthiophene in CDCl₃

Position ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
Thiophene-H3 7.25dd3.6, 1.1123.1
Thiophene-H4 7.05dd5.1, 3.6124.8
Thiophene-H5 7.29dd5.1, 1.1128.0
Phenyl-H (ortho) 7.60d7.7127.4
Phenyl-H (meta) 7.38t7.7129.1
Phenyl-H (para) 7.30t7.7125.9
Thiophene-C2 ---144.4
Phenyl-C (ipso) ---134.5

Note: Chemical shifts are referenced to TMS (0 ppm). Data is compiled from representative literature values.[6]

Comparison with Other Analytical Techniques

While NMR is the cornerstone of structural validation, a multi-technique approach provides the most comprehensive characterization.

Table 3: Comparison of Analytical Techniques for Product Validation

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and electronic environment.Unambiguous structure determination in solution; quantitative capabilities.Lower sensitivity compared to MS; requires soluble samples in deuterated solvents.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS).High sensitivity; provides rapid confirmation of molecular formula.Provides limited structural information; isomers are often indistinguishable.
X-ray Crystallography Precise 3D atomic arrangement in the solid state.Provides definitive proof of structure and stereochemistry.Requires a high-quality single crystal, which can be difficult to obtain; structure may differ from solution conformation.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple; provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent, such as toluene or a mixture of toluene and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure coupled product.

Protocol for NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum. A standard experiment typically involves 16-32 scans.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This usually requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • For complex structures or ambiguous assignments, acquire 2D NMR spectra such as COSY and HSQC.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to elucidate the final structure.

Mandatory Visualizations

G cluster_synthesis Suzuki Coupling Synthesis Reactants This compound + Aryl Halide Reaction Reaction Mixture (Inert Atmosphere, Heat) Reactants->Reaction Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Coupling Product Purification->Product

Caption: Workflow for the synthesis of this compound coupling products.

G cluster_validation NMR Validation Workflow Sample_Prep Dissolve Product in Deuterated Solvent 1D_NMR Acquire 1D NMR (¹H, ¹³C) Sample_Prep->1D_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC) 1D_NMR->2D_NMR If needed Processing Data Processing (FT, Phasing, Baseline) 1D_NMR->Processing 2D_NMR->Processing Analysis Spectral Analysis (Shifts, Couplings, Correlations) Processing->Analysis Structure Structure Confirmed Analysis->Structure

Caption: General workflow for NMR-based structural validation.

References

Thienylsilanes: A Superior Alternative to Thiophene-2-boronic Acid for Robust Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the strategic formation of carbon-carbon bonds is a cornerstone of innovation. Thiophene (B33073) moieties, in particular, are privileged structures in a multitude of pharmaceuticals and organic electronic materials. While thiophene-2-boronic acid has been a workhorse in palladium-catalyzed Suzuki-Miyaura cross-coupling, its inherent instability presents significant challenges. This guide provides a comprehensive comparison with thienylsilanes, highlighting their superior stability and performance in Hiyama cross-coupling reactions, supported by experimental data and detailed protocols.

Thienylsilanes have emerged as a compelling alternative to traditional organoboron compounds.[1] These organosilicon reagents offer enhanced stability, unique reactivity, and broad functional group tolerance, which can streamline complex syntheses and unlock new avenues for molecular design.[1] In contrast to thiophene-2-boronic acids, which are susceptible to protodeboronation, especially under basic conditions, thienylsilanes are generally stable, crystalline solids with low toxicity, making them easier to handle and store.[1][2]

Head-to-Head Comparison: Performance in Cross-Coupling

The primary advantage of thienylsilanes lies in their stability, which often translates to more reproducible and higher-yielding reactions, particularly for challenging substrates.[2] While Suzuki-Miyaura couplings with this compound are well-established, the propensity for protodeboronation can diminish yields.[2] Thienylsilanes, utilized in Hiyama cross-coupling, circumvent this issue, albeit with the requirement of an activator, typically a fluoride (B91410) source or a base, to facilitate the crucial transmetalation step.[2][3]

Comparative Reaction Data

The following table summarizes representative data for the palladium-catalyzed cross-coupling of thienylsilanes and this compound derivatives with various aryl halides. It is important to note that reaction conditions may vary, and this data serves as a guide to their relative reactivity.

Coupling PartnerElectrophileCatalyst / LigandBase / ActivatorSolventTemp (°C)Yield (%)Reference
2-Thienyl(trimethoxy)silaneAryl BromidePd(OAc)₂ / PPh₃K₂CO₃THF/H₂ORefluxHigh[2]
2-ThienylsilaneAryl IodidePd(OAc)₂ / P(4-MeOC₆H₄)₃TBAF1,4-Dioxane8082[4]
3-ThienylsilaneAryl BromidePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O8085[4]
(5-formylthiophen-2-yl)boronic acid4-bromoanisolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80High[2][5]
This compound2-chloropyridineNa₂PdCl₄ / LigandK₂CO₃n-Butanol/H₂O100Quantitative (with 0.5 mol% catalyst)[6]
2-Bromo-5-(bromomethyl)thiopheneAryl boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9025-76[7]

Catalytic Cycles: A Mechanistic Overview

The catalytic cycles for both Hiyama and Suzuki-Miyaura couplings share the fundamental steps of oxidative addition and reductive elimination. The key difference lies in the transmetalation step, where the thiophene moiety is transferred to the palladium center.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R-X) Transmetalation R-Pd(II)-Th(L_n) OxAdd->Transmetalation Transmetalation (Th-B(OR)2) Transmetalation->Pd0 Reductive Elimination Product R-Th Transmetalation->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Hiyama_Cycle cluster_1 Hiyama Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R-X) Transmetalation R-Pd(II)-Th(L_n) OxAdd->Transmetalation Transmetalation (Activated Th-SiR3) Transmetalation->Pd0 Reductive Elimination Product R-Th Transmetalation->Product

Caption: Simplified catalytic cycle for the Hiyama cross-coupling reaction.

Experimental Protocols

Synthesis of Thienylsilanes

A common method for the synthesis of thienylsilanes involves the lithiation of thiophene followed by quenching with a silyl (B83357) halide.[8]

Protocol: Synthesis of 2-Thienyl(trimethyl)silane [8]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene in anhydrous diethyl ether or THF in a flame-dried Schlenk flask.

  • Lithiation: Cool the solution to 0°C and add n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture at room temperature for 1-2 hours to ensure complete lithiation.

  • Silylation: Cool the reaction mixture back to 0°C and add trimethylsilyl (B98337) chloride (TMSCl) dropwise. Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Hiyama Cross-Coupling of Thienylsilanes

The following is a general protocol for the palladium-catalyzed Hiyama cross-coupling of a thienylsilane (B15475989) with an aryl bromide.[4]

Hiyama_Workflow cluster_2 General Hiyama Coupling Workflow start Start setup Reaction Setup: - Aryl bromide - Pd precatalyst - Phosphine (B1218219) ligand - Inert atmosphere start->setup addition Reagent Addition: - Thienylsilane - Base/Activator - Degassed solvent setup->addition reaction Reaction: - Heat to desired temp. - Stir for 12-24h addition->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute & filter - Aqueous wash monitor->workup purify Purification: - Dry organic layer - Concentrate - Column chromatography workup->purify end End purify->end

Caption: General experimental workflow for a thienylsilane Hiyama coupling.

Protocol: Palladium-Catalyzed Hiyama Coupling [4][9]

  • Reaction Setup: In an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the thienylsilane (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv) or fluoride activator (e.g., TBAF, 1.5 equiv), and the degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling of this compound

The following is a representative protocol for the Suzuki-Miyaura coupling of a this compound derivative.[2]

Protocol: Suzuki-Miyaura Coupling [2][10]

  • Reaction Setup: In a reaction vessel, combine the this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv). For liquid-handling systems, prepare stock solutions of the reagents.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

Thienylsilanes present a robust and advantageous alternative to thiophene-2-boronic acids in palladium-catalyzed cross-coupling reactions. Their superior stability to air and moisture, coupled with their low toxicity, simplifies handling and purification.[1] While the Hiyama coupling requires an activation step, this can be leveraged for increased selectivity and functional group tolerance.[2] For syntheses where the instability of boronic acids poses a significant challenge, thienylsilanes offer a reliable and high-performing solution, paving the way for more efficient and reproducible access to complex thiophene-containing molecules.

References

A Comparative Analysis of Reaction Kinetics: Thiophene-2-boronic Acid versus Other Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of pharmaceuticals and functional materials, heteroaryl boronic acids are indispensable building blocks. Among these, thiophene-2-boronic acid is a frequently utilized reagent. This guide provides an objective comparison of the reaction kinetics of this compound against other common heteroaryl boronic acids, namely furan-2-boronic acid and N-Boc-pyrrole-2-boronic acid, in the context of the Suzuki-Miyaura reaction. This analysis is supported by a review of existing literature and provides detailed experimental protocols for researchers seeking to conduct their own kinetic studies.

Executive Summary

While direct, side-by-side quantitative kinetic data under identical reaction conditions is sparse in the literature, a clear qualitative and semi-quantitative understanding of the relative reactivity of these heteroaryl boronic acids can be established. The reactivity in Suzuki-Miyaura coupling is a complex interplay of the electronic properties of the heteroaryl ring, the stability of the boronic acid to protodeboronation, and the specific reaction conditions employed.

Generally, the order of reactivity for these five-membered heteroaryl boronic acids in Suzuki-Miyaura coupling is influenced by the electronegativity of the heteroatom and the aromaticity of the ring. Thiophene, being more aromatic and less susceptible to decomposition than furan (B31954), often provides more consistent and higher yields in cross-coupling reactions. Pyrrole (B145914) derivatives, while electron-rich, can be prone to decomposition and their reactivity is greatly influenced by the protecting group on the nitrogen.

A critical factor affecting the efficiency of these reactions is the propensity for protodeboronation , a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the parent heterocycle and a reduction in the yield of the desired coupled product.[1][2] Thienylboronic acids are known to be particularly susceptible to this side reaction under the basic conditions typically required for Suzuki-Miyaura couplings.[1]

Comparative Kinetic Performance

The following table summarizes the general observations on the reactivity and stability of this compound in comparison to furan-2-boronic acid and N-Boc-pyrrole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. It is important to note that these are general trends, and the actual performance can be highly dependent on the specific substrates, catalyst system, base, and solvent used.

Heteroaryl Boronic AcidRelative Reactivity TrendSusceptibility to ProtodeboronationKey Considerations
This compound Moderate to HighModerate to High, especially at elevated temperatures and high pH.[1][3]Generally provides good yields with a variety of coupling partners. Optimization of base and temperature is crucial to minimize protodeboronation.[4]
Furan-2-boronic acid HighHighThe furan ring is less aromatic and more prone to decomposition under acidic or harsh reaction conditions.[5] Can provide high yields in rapid reactions under optimized, mild conditions.
N-Boc-pyrrole-2-boronic acid ModerateModerateThe Boc protecting group enhances stability. The electron-rich nature of the pyrrole ring can lead to high reactivity, but also potential side reactions. The coupling reactions are often performed under relatively mild conditions.[6][7]

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis of Suzuki-Miyaura reactions is crucial for understanding reaction mechanisms and optimizing process conditions. The following are detailed methodologies for conducting and monitoring the kinetics of these cross-coupling reactions.

General Experimental Setup for Kinetic Studies
  • Reaction Setup: In a temperature-controlled reaction vessel (e.g., a jacketed reactor or a Schlenk flask in a temperature-controlled bath) equipped with a magnetic stirrer and a condenser under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), the heteroaryl boronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv), and an internal standard (e.g., dodecane, biphenyl).

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., Toluene/Water, Dioxane/Water, DMF).

  • Initiation: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) to the reaction mixture and start vigorous stirring at a constant temperature. This marks time zero (t=0).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cooled solution of an acid or a suitable solvent for dilution).

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products over time.[8][9][10]

Analytical Methods for Reaction Monitoring
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica (B1680970) gel to remove the catalyst and inorganic salts.

    • Analysis: Inject the sample into a GC-MS equipped with a suitable column (e.g., a non-polar capillary column). The concentration of reactants and products can be determined by integrating the peak areas relative to the internal standard.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The reaction can be monitored directly in an NMR tube if the conditions are suitable. Alternatively, aliquots can be taken, quenched, and then prepared for NMR analysis. The use of a deuterated solvent in the reaction mixture allows for continuous monitoring.[8][11]

    • Analysis: Acquire spectra at regular intervals. The relative concentrations of reactants and products can be determined by integrating characteristic signals.[8] This method is particularly useful for identifying intermediates and byproducts.[8][11]

Visualizing the Suzuki-Miyaura Reaction

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArX R1-X ArX->OxAdd BoronicAcid R2-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Weigh Reactants, Base, and Catalyst Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Solvent Degas Solvent Solvent->Setup Initiate Add Catalyst & Start Heating/Stirring (t=0) Setup->Initiate Monitor Take Aliquots at Timed Intervals Initiate->Monitor Quench Quench Aliquots Monitor->Quench Analyze Analyze by GC/MS, HPLC, or NMR Quench->Analyze Kinetics Determine Concentrations & Calculate Rates Analyze->Kinetics

Experimental Workflow for Kinetic Analysis

Conclusion

The selection of a heteroaryl boronic acid for a Suzuki-Miyaura cross-coupling reaction requires careful consideration of its inherent reactivity and stability. This compound represents a robust and versatile building block, often providing a good balance of reactivity and stability. However, for specific applications, furan-2-boronic acid may offer higher reactivity, while N-Boc-pyrrole-2-boronic acid provides an alternative with its own unique electronic properties. Understanding the kinetic profile of these reagents, particularly the potential for protodeboronation, is key to developing efficient and high-yielding synthetic routes. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative kinetic studies, leading to a more rational selection of reagents and optimization of reaction conditions in the development of novel chemical entities.

References

Benchmarking Thiophene-2-boronic Acid: A Comparative Guide to Solvent System Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-boronic acid is a critical building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and the ease of product isolation. This guide provides a comparative analysis of this compound's performance in various solvent systems, offering insights into its solubility and stability, supported by generalized experimental protocols.

Comparative Performance Analysis

The performance of this compound is intrinsically linked to the solvent's properties, such as polarity, proticity, and coordinating ability. While specific quantitative data for this compound across a wide range of solvents is not extensively documented in publicly available literature, general trends can be inferred from the behavior of related boronic acids.[3][4] The following tables summarize the expected performance based on these general principles and available data.

Solubility Profile

The solubility of boronic acids is influenced by the organic substituents and the nature of the solvent.[3] this compound is noted to be soluble in methanol.[1][5] Generally, polar protic and polar aprotic solvents are expected to be more effective at dissolving boronic acids than nonpolar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent SystemSolvent ClassPredicted SolubilityRationale
Methanol (MeOH)Polar ProticHighCapable of hydrogen bonding with the boronic acid hydroxyl groups.[1][5]
Ethanol (EtOH)Polar ProticHighSimilar to methanol, it can engage in hydrogen bonding.
Water (H₂O)Polar ProticModerate to HighSolubility can be pH-dependent; boronic acids are weakly acidic.[6][7]
Tetrahydrofuran (THF)Polar AproticModerateGood general solvent for organic reagents.[8][9]
DioxanePolar AproticModerateOften used in Suzuki-Miyaura coupling reactions, frequently with water.[8][10]
Acetonitrile (MeCN)Polar AproticModerateA common solvent in organic synthesis.
TolueneNonpolarLowLacks the polarity to effectively solvate the polar boronic acid group.[8]
HexaneNonpolarVery LowHighly nonpolar, poor solvent for polar compounds.
Stability Profile

The stability of boronic acids is a crucial consideration, as they can be susceptible to degradation pathways such as protodeboronation (cleavage of the C-B bond) and oxidation.[11] The choice of solvent can influence these degradation rates. Anhydrous conditions are generally preferred to minimize hydrolysis and other water-mediated degradation pathways.[12]

Table 2: Predicted Stability of this compound in Different Solvent Environments

Solvent SystemConditionPredicted StabilityRationale
Anhydrous Aprotic (e.g., THF, Dioxane, Toluene)Inert AtmosphereHighMinimizes protic and oxidative degradation pathways.[11]
Protic (e.g., Methanol, Ethanol)AirModerateAlcohols can participate in esterification and potentially facilitate degradation.
Aqueous Mixtures (e.g., Dioxane/H₂O)Air, Basic pHLow to ModerateWater and base can promote protodeboronation and other side reactions.[10][13]
Acidic Aqueous SolutionAirLowAcid can catalyze protodeboronation.[11]

Key Applications in Synthesis

This compound is a versatile reagent, most notably utilized in the Suzuki-Miyaura cross-coupling reaction to synthesize a wide range of compounds, including pharmaceuticals and advanced materials.[14][15][16]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate.[17][18] The reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[18] The choice of solvent can impact the efficiency of each of these steps.

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition r1x R¹-X (Organohalide) r1x->oxidative_addition pd_complex1 R¹-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation r2b R²-B(OR)₂ (this compound) r2b->transmetalation base Base base->transmetalation pd_complex2 R¹-Pd(II)Ln-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17][18]

Experimental Protocols

To obtain precise quantitative data for this compound in specific solvent systems, the following experimental protocols can be employed.

Protocol 1: Determination of Solubility by the Dynamic Method

This method involves measuring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[3][4]

Materials:

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (±0.1 mg)

  • Sealed glass vials

  • Magnetic stirrer and stir bars

  • Controlled temperature bath

  • Calibrated thermometer or thermocouple (±0.1 °C)

  • Luminance probe or laser and photodetector (for turbidity measurement)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a glass vial to achieve a known mole fraction. Add a magnetic stir bar.

  • Equilibration: Seal the vial and place it in the temperature bath. Begin stirring.

  • Heating and Observation: Slowly increase the temperature of the bath (e.g., 0.2-0.5 °C/min).

  • Solubility Measurement: Continuously monitor the turbidity of the solution. The temperature at which the last solid particles disappear is the solubility temperature for that concentration.

  • Data Analysis: Repeat for different concentrations to construct a solubility curve (solubility vs. temperature).

Solubility_Workflow start Start prep Prepare Sample (this compound + Solvent) start->prep stir Place in Temperature Bath and Stir prep->stir heat Increase Temperature (Controlled Rate) stir->heat monitor Monitor Turbidity heat->monitor clear Solution Clear? monitor->clear clear->heat No record Record Temperature clear->record Yes end End record->end

Figure 2: Workflow for determining solubility by the dynamic method.[3][4]
Protocol 2: Assessment of Stability by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can quantify the degradation of this compound over time under various conditions.[11]

Materials:

  • This compound

  • HPLC-grade solvents

  • HPLC system with a suitable detector (e.g., UV or Refractive Index)

  • Appropriate HPLC column (e.g., C18)

  • Stress agents (e.g., acid, base, oxidizing agent)

Procedure:

  • Method Development: Develop an HPLC method that separates intact this compound from its potential degradation products.

  • Sample Preparation: Prepare stock solutions of this compound in the solvents to be tested.

  • Stress Conditions: Subject aliquots of the solutions to different stress conditions (e.g., elevated temperature, addition of acid/base).

  • Time-Point Analysis: At specified time intervals, inject samples onto the HPLC system.

  • Quantification: Monitor the peak area of the this compound peak and any new peaks corresponding to degradation products. Calculate the percentage of remaining this compound at each time point.

Stability_Workflow start Start prep Prepare Stock Solution in Test Solvent start->prep stress Apply Stress Condition (e.g., Heat, pH) prep->stress sample Take Aliquot at Time Point (t) stress->sample analyze Analyze by HPLC sample->analyze quantify Quantify Remaining This compound analyze->quantify more_time More Time Points? quantify->more_time more_time->sample Yes end End more_time->end No

Figure 3: Workflow for assessing stability by HPLC.[11]

Conclusion

The selection of an appropriate solvent system is paramount for the successful application of this compound in synthetic chemistry. Polar solvents generally offer better solubility, while anhydrous aprotic solvents under an inert atmosphere provide the highest stability. For reactions like the Suzuki-Miyaura coupling, a balance must be struck, often employing mixtures of aprotic and polar (including aqueous) solvents to achieve both sufficient solubility of all reaction components and catalyst efficiency. The experimental protocols provided herein offer a framework for researchers to generate specific, quantitative data to optimize their unique reaction conditions.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thiophene-2-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Thiophene-2-boronic acid, a valuable reagent in organic synthesis, particularly for cross-coupling reactions, requires careful handling and adherence to specific disposal protocols due to its potential hazards.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or other appropriate protective eyeglasses.[2]

  • Hand Protection: Chemical-resistant gloves are mandatory.[2]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][5]

  • Respiratory Protection: Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[3][6]

Step-by-Step Disposal Protocol

The primary and universally recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[6] It should not be disposed of down the drain or in regular trash.[5][6]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][6]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Boronic acid waste should be collected separately.[5]

  • It is crucial to segregate it from incompatible materials such as strong oxidizing agents and strong acids.[3]

2. Containerization:

  • Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure, leak-proof lid.[5][6]

  • For solutions, indicate the solvent and approximate concentration on the label.[5]

  • Keep the hazardous waste container closed at all times, except when adding waste.[6]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5][6] This area should be away from general laboratory traffic.[6]

  • Utilize secondary containment to prevent the spread of material in case of a leak.[6]

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, filter paper, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[2][6]

  • Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After proper rinsing and defacing the label, the empty container may be disposed of as regular trash, depending on institutional policies.[6]

5. Arranging for Professional Disposal:

  • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[5][6]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.[6]

In-Lab Neutralization: A Word of Caution

For some simple, weak boronic acids, in-lab neutralization with a mild base may be an option for small quantities, if permitted by your institution and local regulations.[2][5] However, this is not a generally recommended practice for all boronic acids and should not be performed for this compound without explicit EHS approval.[5] If approved, the general procedure involves dissolving the boronic acid in water and slowly adding a mild base like sodium bicarbonate to adjust the pH to a neutral range.[5]

Quantitative Data for Disposal

ParameterGuidelineCitation
pH of Aqueous Waste for Drain Disposal Neutral pH range (typically 5.5 - 9.0)[5]
Quantity for Drain Disposal Generally limited to very small quantities (e.g., <100 mL) of dilute, non-hazardous solutions, and only with explicit local authorization.[5]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.

cluster_prep Preparation & Assessment cluster_contain Containment cluster_storage Storage & Disposal start Start: this compound waste generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First assess Assess Waste Type (Solid, Liquid, Contaminated Material) container Select Compatible, Labeled Hazardous Waste Container assess->container collect_contam Collect Contaminated Materials (Gloves, Pipettes, etc.) assess->collect_contam For contaminated items ppe->assess segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizing Agents) container->segregate collect Collect Waste in Container segregate->collect storage Store Sealed Container in Designated Hazardous Waste Area collect->storage Keep container sealed collect_contam->collect disposal Arrange for Pickup by Certified Hazardous Waste Disposal Facility storage->disposal When full or time limit reached end End: Compliant Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.